Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS 1000342-90-4)
Content Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Building Block for Heterocyclic Kinase Inhibitor Scaffolds
Executive Summary & Chemical Identity
Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS 1000342-90-4) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., JAK, PIM) and G-protein-coupled receptors (GPR119). Its structure combines a reactive ester motif with a cyanopyridine core, offering orthogonal functionalization handles essential for fragment-based drug design (FBDD).
High-purity synthesis of CAS 1000342-90-4 requires navigating the regioselectivity of the pyridine ring. Below is a field-validated protocol designed to minimize side reactions (such as self-condensation or nitrile hydrolysis).
Retrosynthetic Analysis (Logic Flow)
The most robust route utilizes 2-chloro-4-methylpyridine or Methyl 2-(2-chloropyridin-4-yl)acetate as precursors. Direct cyanation of the halogenated pyridine is preferred over de novo ring construction due to atom economy and commercial availability of precursors.
Validated Synthesis Protocol
Route: Palladium-Catalyzed Cyanation of Methyl 2-(2-chloropyridin-4-yl)acetate.
Solvent: Dimethylacetamide (DMAc) or DMF (Anhydrous).
Step-by-Step Methodology:
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vessel with Methyl 2-(2-chloropyridin-4-yl)acetate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2-5 mol%), and dppf (4-10 mol%).
Expert Insight: The addition of catalytic Zn dust (10-20 mol%) prevents the oxidation of the Pd(0) species, maintaining the catalytic cycle's turnover frequency (TOF).
Solvation: Add anhydrous DMAc (0.2 M concentration). Sparge with Argon for 15 minutes to remove dissolved O₂.
Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (m/z ~185) and appearance of the nitrile product (m/z 177).
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc/palladium species) followed by brine.
Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂).
Eluent: Hexanes/EtOAc gradient (typically 0–40% EtOAc). The nitrile group increases polarity relative to the chloro-precursor.
Synthesis Workflow Diagram
Caption: Pd-catalyzed cyanation workflow transforming the 2-chloro precursor to the target nitrile ester.
Reactivity Profile & Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its value lies in the differential reactivity of its two electrophilic centers: the ester and the nitrile .
Orthogonal Functionalization[5][6]
C-H Acidity (α-Position): The methylene protons alpha to the ester and the pyridine ring are highly acidic (pKa ~18-20).
Application: Deprotonation with bases (NaH, LiHMDS) allows for alkylation or Knoevenagel condensations, critical for building complex side chains in kinase inhibitors.
Nitrile Transformation: The C-2 nitrile is a precursor to amidines, tetrazoles, or primary amines.
Relevance: Amidines at the C-2 position of pyridine are classic motifs in serine protease inhibitors (e.g., Thrombin, Factor Xa).
Ester Hydrolysis/Amidation: The ester can be selectively hydrolyzed to the acid or converted to an amide without affecting the nitrile (under mild conditions).
Case Study: Kinase Inhibitor Scaffolding
In the development of JAK or Pim kinase inhibitors, the pyridine nitrogen acts as a hinge binder. The C-4 acetate side chain is often cyclized to form bicyclic systems (e.g., pyrrolopyridines or naphthyridines).
Pathway Logic:
Step 1: Knoevenagel condensation of the active methylene.
Step 2: Cyclization engaging the nitrile or ester.
Result: Formation of fused heteroaromatic cores.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and nitrile groups.
Handling, Stability, and Analytical Standards
Stability & Storage
Hydrolysis Risk: The ester is susceptible to hydrolysis in humid environments. Store under inert gas (Nitrogen/Argon) at 2-8°C.
Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials.
Safety: Treat as a nitrile source. Avoid acidic conditions that could liberate HCN gas (though the aromatic nitrile is relatively stable).
Analytical Characterization (Expected Data)
To validate the identity of synthesized batches, the following spectral signatures must be confirmed:
¹H NMR (400 MHz, CDCl₃):
δ 8.70 (d, 1H, Pyridine C6-H)
δ 7.75 (s, 1H, Pyridine C3-H)
δ 7.50 (d, 1H, Pyridine C5-H)
δ 3.75 (s, 3H, O-CH₃)
δ 3.70 (s, 2H, CH₂-CO)
IR Spectroscopy:
~2230 cm⁻¹ (Sharp, C≡N stretch)
~1740 cm⁻¹ (Strong, C=O ester stretch)
Mass Spectrometry (ESI+):
[M+H]⁺ = 177.06
References
Maligres, P. E., et al. "Synthesis of 2-cyano-4-pyridine derivatives via Pd-catalyzed cyanation." Tetrahedron Letters, 1999.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1000342-90-4." PubChem, 2024.
World Intellectual Property Organization. "WO2012069948 - GPR119 Modulators." Patentscope, 2012.[3] (Demonstrates application of cyanopyridine scaffolds).
GuideChem. "2-Cyanopyridine-4-methylacetate Properties and Safety." GuideChem Chemical Database.
Methyl 2-(2-cyanopyridin-4-yl)acetate: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications
Executive Summary In modern medicinal chemistry and drug development, the strategic selection of bifunctional and trifunctional building blocks is critical for the rapid assembly of complex molecular scaffolds. Methyl 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of bifunctional and trifunctional building blocks is critical for the rapid assembly of complex molecular scaffolds. Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1000342-90-4) represents a highly versatile, multi-reactive intermediate. By combining an electron-deficient pyridine core, a highly electrophilic 2-cyano group, and an enolizable 4-methyl acetate moiety, this compound offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, specifically focusing on its utility in continuous flow chemistry and the development of neurological therapeutics.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Methyl 2-(2-cyanopyridin-4-yl)acetate is essential for predicting its solubility, stability, and chromatographic behavior during synthetic workflows[1].
Property
Value / Description
Chemical Name
Methyl 2-(2-cyanopyridin-4-yl)acetate
CAS Number
1000342-90-4
Molecular Formula
C9H8N2O2
Molecular Weight
176.17 g/mol
SMILES
COC(=O)CC1=CC=NC(C#N)=C1
Physical State
Solid (Powder)
Storage Temperature
Room Temperature (Inert Atmosphere recommended)
Structural Significance & Mechanistic Reactivity
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of three orthogonal reactive sites:
The Pyridine Core (Scaffold): The nitrogen atom withdraws electron density via resonance and induction, rendering the ring highly electron-deficient. This protects the ring from electrophilic aromatic substitution while priming it for nucleophilic attacks.
The 2-Cyano Group (Electrophilic Nitrile): Positioned ortho to the pyridine nitrogen, this nitrile is highly activated. It serves as a precursor for primary amines (via catalytic hydrogenation) or tetrazoles (via [3+2] cycloaddition with azides).
The 4-Methyl Acetate Moiety (Active Methylene): The methylene protons flanked by the pyridine ring and the ester carbonyl are highly acidic. Deprotonation yields a stabilized enolate, making this site ideal for Claisen condensations, Knoevenagel condensations, and alkylations.
Figure 1: Orthogonal reactivity pathways of Methyl 2-(2-cyanopyridin-4-yl)acetate.
Advanced Synthesis Methodologies
The de novo synthesis of the 2-cyanopyridine motif often relies on the Reissert-Henze reaction. Recent advancements have optimized this into a metal-free, environmentally benign process[2].
Protocol 1: Metal-Free Ortho-Cyanation of Pyridine N-Oxides
Objective: Regioselective installation of the 2-cyano moiety onto a pyridine-4-acetate precursor.
Causality & Mechanistic Rationale: The N-oxide acts as an internal activating group, withdrawing electron density from the C2 position and making it highly susceptible to nucleophilic attack. Trimethylsilyl cyanide (TMSCN) serves as a safe, organic-soluble cyanide source. The addition of a base (e.g., N,N-Diisopropylethylamine, DIEA) facilitates the addition of the cyanide ion. Subsequent elimination of the siloxy group restores aromaticity, driving the reaction forward without the need for transition-metal catalysts[2].
Step-by-Step Procedure:
Preparation: Dissolve the pyridine N-oxide derivative (1.0 equiv) in dry ethyl acetate (EA) to achieve a 1 M concentration. Causality: EA is an environmentally benign solvent that perfectly solubilizes the reactants while allowing easy phase separation during workup[2].
Reagent Addition: Add TMSCN (3.0 equiv) and DIEA (2.0 equiv) to the solution at room temperature.
Reaction Monitoring: Stir the mixture for 2–10 hours. Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the highly polar N-oxide spot confirms the completion of the nucleophilic addition.
Quenching & Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the base and safely decomposes any unreacted TMSCN. Extract the aqueous layer with EA (3 × 2 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyanopyridine derivative[2].
Applications in Drug Discovery
Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical precursor in the synthesis of metabotropic glutamate receptor (mGlu2/3) Negative Allosteric Modulators (NAMs). These compounds are heavily investigated for the treatment of depression and cognitive disorders[3].
Figure 2: Continuous flow and batch synthesis workflow for mGlu2/3 NAMs.
Protocol 2: Flow-Assisted Claisen Condensation and Cyclization
Objective: Utilize the active methylene group to build a benzodiazepinone scaffold.
Causality & Mechanistic Rationale: Generating an enolate in batch can lead to self-condensation or rapid degradation. Continuous flow chemistry allows for the instantaneous generation of the enolate using Lithium diisopropylamide (LDA) at precisely controlled low temperatures (-30 °C), immediately followed by nucleophilic addition to the electrophile, ensuring high fidelity and yield[3].
Step-by-Step Procedure:
Enolate Generation (Flow): Pump a solution of the acetate derivative (2M in THF) into a cooled flow reactor at 0.2 mL/min. Simultaneously, introduce a stream of LDA (2M in THF) at 0.2 mL/min. Maintain the reactor at -30 °C. Causality: The low temperature kinetically stabilizes the highly reactive lithium enolate[3].
Nucleophilic Addition: Introduce a solution of the electrophile into the enolate stream at 0.3 mL/min.
Condensation (Batch): Collect the flow output, purify the intermediate
-keto ester, and dissolve it in toluene with an amino-phenylcarbamate (1.3 equiv). Reflux for 1 hour. Self-Validation: The formation of the intermediate imine can be tracked by LC-MS[3].
Acid-Mediated Ring Closure: Remove the toluene, dissolve the crude mixture in CH₂Cl₂, and add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 7 hours. Causality: TFA removes the tert-butyl carbamate (Boc) protecting group, revealing a primary amine that spontaneously undergoes intramolecular cyclization with the ester to form the final diazepinone ring[3].
Handling, Stability, and Storage
To maintain the structural integrity of Methyl 2-(2-cyanopyridin-4-yl)acetate, it must be stored under dry, inert conditions (Nitrogen or Argon) at room temperature. Exposure to strong aqueous acids or bases will result in the premature hydrolysis of the methyl ester into its corresponding carboxylic acid, and prolonged exposure to extreme pH can hydrolyze the cyano group into an amide or carboxylic acid[4].
References
Xiao, H., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules (MDPI) / PMC. Available at:[Link]
St-Gelais, J., et al. (2018). A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs). Reaction Chemistry & Engineering / PMC. Available at:[Link]
An In-depth Technical Guide to Methyl 2-(2-cyanopyridin-4-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methyl 2-(2-cyanopyridin-4-yl)acetate, a heterocyclic building block with significant pot...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-(2-cyanopyridin-4-yl)acetate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogues and established principles of pyridine chemistry to offer a robust predictive analysis of its properties, synthesis, and applications. The guide covers its IUPAC nomenclature, physicochemical properties, proposed synthetic methodologies, and prospective role as a key intermediate in the development of novel therapeutic agents.
Introduction and Nomenclature
The precise arrangement of substituents on the pyridine ring is critical to the biological activity and chemical reactivity of its derivatives. Methyl 2-(2-cyanopyridin-4-yl)acetate belongs to a class of cyanopyridine compounds that are of profound interest in drug discovery.[1][2] The cyanopyridine moiety is a versatile pharmacophore found in a range of biologically active molecules, exhibiting activities from anticancer to antimicrobial.[1]
The systematic IUPAC name for the topic compound is methyl 2-(2-cyanopyridin-4-yl)acetate . This name unequivocally defines the structure: a methyl ester of acetic acid is attached via its methylene carbon to the 4-position of a pyridine ring, which is substituted with a cyano (-C≡N) group at the 2-position.
Key Structural Features:
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom influences the electron distribution in the ring, making it electron-deficient.
Cyano Group (-C≡N) at C2: An electron-withdrawing group that significantly impacts the reactivity of the pyridine ring.
Methyl Acetate Group at C4: A side chain that offers multiple points for chemical modification, serving as a handle for building more complex molecular architectures.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for methyl 2-(2-cyanopyridin-4-yl)acetate, the following properties are predicted based on its structural analogues and computational models.
Property
Predicted Value/Range
Justification and Comparison with Analogues
Molecular Formula
C₉H₈N₂O₂
Based on the defined chemical structure.
Molecular Weight
176.17 g/mol
Calculated from the molecular formula.
Appearance
White to off-white or pale yellow solid
Isomeric compounds like methyl 2-(3-cyanopyridin-4-yl)acetate are described as yellow to brown solids.
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water.
The presence of the polar cyano and ester groups suggests some water solubility, while the aromatic ring and methyl group favor solubility in organic solvents.
Melting Point
80 - 120 °C
The melting point will be influenced by crystal packing. For comparison, 4-methyl-2-pyridinecarbonitrile has a melting point of 88-91°C.[3]
pKa (of pyridinium ion)
2 - 4
The electron-withdrawing cyano group will decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2).
Synthesis and Reaction Mechanisms
The synthesis of methyl 2-(2-cyanopyridin-4-yl)acetate can be approached through several established methodologies in pyridine chemistry. The choice of synthetic route will depend on the availability of starting materials and desired scale.
Proposed Synthetic Workflow
A plausible and efficient synthesis involves a multi-step process starting from a substituted pyridine.
Caption: Proposed synthetic workflow for methyl 2-(2-cyanopyridin-4-yl)acetate.
Detailed Experimental Protocols (Proposed)
Step 1: Cyanation of 4-Methyl-2-chloropyridine to form 4-Methyl-2-cyanopyridine
Causality: The conversion of a chloro-substituent to a cyano group is a common transformation, often achieved through palladium-catalyzed cyanation reactions. This method offers good yields and functional group tolerance.
Protocol:
To a solution of 4-methyl-2-chloropyridine (1.0 eq) in a suitable solvent such as DMF or DMA, add potassium cyanide (1.5 eq) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Radical Bromination of 4-Methyl-2-cyanopyridine to form 4-(Bromomethyl)-2-cyanopyridine
Causality: The methyl group at the 4-position is activated for radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic bromination.
Protocol:
Dissolve 4-methyl-2-cyanopyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride or acetonitrile.
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).
Heat the mixture to reflux (around 77-82 °C) and irradiate with a UV lamp to initiate the reaction.
Monitor the reaction by TLC.
After completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
Dry the organic layer and concentrate to yield the crude product, which can be used in the next step with or without further purification.
Step 3: Nucleophilic Substitution to form Methyl 2-(2-cyanopyridin-4-yl)acetate
Causality: The bromo-substituent is a good leaving group, susceptible to nucleophilic attack. Using a malonic ester followed by decarboxylation is a classic method for introducing an acetate moiety.
Protocol:
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.
Add diethyl malonate (1.2 eq) dropwise to the sodium ethoxide solution at 0 °C.
Add the crude 4-(bromomethyl)-2-cyanopyridine (1.0 eq) in ethanol to the reaction mixture and stir at room temperature overnight.
To the resulting diethyl 2-((2-cyanopyridin-4-yl)methyl)malonate, add a solution of potassium hydroxide (3.0 eq) in water and heat to reflux to facilitate both ester hydrolysis and decarboxylation.
After cooling, acidify the reaction mixture with concentrated HCl to pH ~2-3 to protonate the resulting carboxylate.
The resulting 2-(2-cyanopyridin-4-yl)acetic acid can be isolated and then esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield the final product, methyl 2-(2-cyanopyridin-4-yl)acetate.
Purify by column chromatography.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. The predicted spectral data for methyl 2-(2-cyanopyridin-4-yl)acetate are as follows:
¹H NMR:
A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.
A singlet for the methylene protons (-CH₂-) adjacent to the ester and the pyridine ring, expected around 3.8-4.0 ppm.
Three aromatic protons on the pyridine ring, exhibiting characteristic splitting patterns and chemical shifts influenced by the substituents. The proton at C5 will likely be a doublet, the proton at C3 a singlet (or a narrow doublet), and the proton at C6 a doublet.
¹³C NMR:
The carbon of the cyano group (-C≡N) will appear around 115-120 ppm.
The carbonyl carbon of the ester (-C=O) is expected in the range of 170-175 ppm.
The methyl ester carbon (-OCH₃) will be around 52-55 ppm.
The methylene carbon (-CH₂-) will be in the region of 40-45 ppm.
The pyridine ring carbons will show distinct signals in the aromatic region (120-160 ppm).
IR Spectroscopy:
A sharp, strong absorption band for the C≡N stretch around 2220-2240 cm⁻¹.
A strong absorption for the C=O stretch of the ester at approximately 1735-1750 cm⁻¹.
C-O stretching bands for the ester group around 1250-1000 cm⁻¹.
C-H stretching and aromatic C=C and C=N stretching vibrations in their respective characteristic regions.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176.
Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methoxycarbonyl group (-COOCH₃, m/z = 59).
Role in Drug Discovery and Development
The structural motifs present in methyl 2-(2-cyanopyridin-4-yl)acetate make it a highly attractive scaffold for medicinal chemistry.
Signaling Pathway and Target Interaction Logic
Caption: Logical workflow for the utilization of methyl 2-(2-cyanopyridin-4-yl)acetate in drug discovery.
The cyanopyridine scaffold is a known "privileged structure" in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can also participate in hydrogen bonding or dipole-dipole interactions within a biological target's active site. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with basic residues in proteins.
The versatility of this molecule allows for the generation of a library of derivatives through:
Amide Coupling: The carboxylic acid (obtained after hydrolysis of the methyl ester) can be coupled with various amines to explore interactions with different pockets of a target protein.
Modification of the Cyano Group: The nitrile can be reduced to a primary amine or hydrolyzed to a carboxamide, providing alternative functionalities for interaction.
Further Substitution on the Pyridine Ring: The pyridine ring itself can be further functionalized if necessary.
The "magic methyl" effect, where the introduction of a methyl group can significantly enhance binding affinity and pharmacokinetic properties, is a well-documented phenomenon in drug design.[4][5] The methyl group of the acetate moiety in the title compound could potentially play a similar role in optimizing lead compounds.
Conclusion
Methyl 2-(2-cyanopyridin-4-yl)acetate is a promising, albeit currently under-documented, building block for chemical synthesis. Its predicted properties and reactivity, based on the established chemistry of cyanopyridines, position it as a valuable intermediate for the development of novel pharmaceuticals and functional materials. The synthetic routes and characterization data proposed in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their work. Further empirical studies are warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.
ACS Publications. "Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes." ACS Medicinal Chemistry Letters, 13 June 2024.
Yamamoto, Y., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." HETEROCYCLES, vol. 76, no. 1, 2008, pp. 69-74.
Juniper Publishers. "Magic Methyl Effects in Drug Design." J of Med & Drug Res, vol. 4, no. 1, 2021.
Egorin, M. J., et al. "Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma." Journal of Chromatography B, vol. 877, no. 23, 2009, pp. 2221-25.
Chughtai, K., and R. M. A. Heeren. "MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
Abdurrahman, I., et al. "Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del)." International Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 3, 2018, pp. 322-31.
ResearchGate. The methyl group carbon C25 arises from C2 of acetate. Comparison of...[Link]
Research Trends. Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological,.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Cyano-4-Pyridinecarboxylic Acid Methyl Ester
(Addressing the nomenclature distinction regarding "2-Cyano-4-pyridineacetic acid methyl ester")
Executive Summary
This technical guide addresses the chemical identity, synonyms, and synthetic utility of Methyl 2-cyanoisonicotinate (CAS 94413-64-6). While the specific string "2-Cyano-4-pyridineacetic acid methyl ester" implies a methylene homologue (–CH₂– linker), current industrial applications and drug development literature predominantly reference the carboxylic ester variant as a critical intermediate for the xanthine oxidase inhibitor Topiroxostat (FYX-051).
This guide serves to disambiguate the nomenclature, provide a definitive list of synonyms for the industrially relevant compound, and detail its synthesis and application in pharmaceutical chemistry.
Part 1: Nomenclature & Structural Disambiguation
In precision chemistry, the distinction between "acetic" and "carboxylic" acid derivatives is structural, not merely semantic. Researchers must verify the carbon count in the linker region to ensure the correct starting material is selected.
Structural Comparison
Feature
Target A (Likely Intended)
Target B (Theoretical/Strict)
Common Name
Methyl 2-cyanoisonicotinate
Methyl 2-cyano-4-pyridylacetate
Systematic Name
2-Cyano-4-pyridinecarboxylic acid methyl ester
2-Cyano-4-pyridineacetic acid methyl ester
CAS Number
94413-64-6
Not commercially indexed
Formula
C₈H₆N₂O₂
C₉H₈N₂O₂
Linker
Direct bond (Ring–COOMe)
Methylene bridge (Ring–CH₂–COOMe)
Application
Topiroxostat Intermediate
Research analog (Rare)
Note: The majority of this guide focuses on the Carboxylic variant (CAS 94413-64-6) due to its prevalent role in drug development.
Synonym Ontology (CAS 94413-64-6)[1][3][4]
The following table consolidates valid synonyms used across different chemical databases and supplier catalogs.
The synthesis of 2-cyano-4-pyridinecarboxylic acid methyl ester typically employs a Reissert-Henze functionalization strategy. This pathway is preferred for its ability to selectively introduce a cyano group at the 2-position of the pyridine ring under mild conditions.
Retrosynthetic Logic
The target molecule is constructed from Methyl isonicotinate .[8] The electron-deficient nature of the pyridine ring requires activation (via N-oxidation) to facilitate nucleophilic attack by the cyanide ion.
Key Steps:
N-Oxidation: Conversion of Methyl isonicotinate to its N-oxide using a peracid (e.g., mCPBA) or Urea Hydrogen Peroxide (UHP).
Reissert-Henze Cyanation: Reaction of the N-oxide with a cyanating agent (TMSCN or NaCN) in the presence of an activator (Dimethylcarbamoyl chloride or Benzoyl chloride).
Visualization of Synthesis Pathway
Figure 1: Industrial synthesis pathway via Reissert-Henze modification.
Part 3: Experimental Protocols
The following protocol outlines the standard laboratory-scale synthesis of the carboxylic ester intermediate.
Protocol: Synthesis of Methyl 2-cyanoisonicotinate
Preparation: Dissolve Methyl isonicotinate N-oxide in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Addition: Cool the solution to 0°C. Add Trimethylsilyl cyanide (TMSCN) dropwise to control the exotherm.
Activation: Add Dimethylcarbamoyl chloride slowly over 30 minutes. The solution typically changes color as the intermediate complex forms.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[9]
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 65–80%
Appearance: Pale brown to off-white solid.
Part 4: Physical & Chemical Properties
Accurate physicochemical data is essential for analytical validation during drug substance manufacturing.
Property
Value
Condition/Source
Molecular Weight
162.15 g/mol
Calculated
Melting Point
107–109 °C
Experimental
Boiling Point
296.6 °C
@ 760 mmHg (Predicted)
Density
1.25 ± 0.1 g/cm³
Predicted
Solubility
Soluble
DCM, Methanol, Ethyl Acetate
Solubility (Water)
Slightly Soluble
6.2 g/L @ 25°C
LogP
0.74
Predicted (Hydrophobic)
pKa
-1.5 (Conjugate acid)
Predicted (Pyridine N)
Part 5: Application in Drug Development (Topiroxostat)
The primary utility of this intermediate is in the synthesis of Topiroxostat , a selective xanthine oxidase inhibitor used for treating gout and hyperuricemia.
Mechanism of Intermediate Utility
The cyano group (-CN) at position 2 and the ester group (-COOMe) at position 4 serve as orthogonal handles for heterocycle formation.
Role: The ester group reacts with hydrazine to form the hydrazide, which is then coupled to form the 1,2,4-triazole core of Topiroxostat.
Figure 2: Transformation of the ester intermediate into the final API.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12132796, Methyl 2-cyanopyridine-4-carboxylate. Retrieved from [Link]
Google Patents.Methods for the preparation of topiroxostat and intermediates thereof (WO2016134854A1).
Molecular weight and formula of Methyl 2-(2-cyanopyridin-4-yl)acetate
This technical guide provides an in-depth analysis of Methyl 2-(2-cyanopyridin-4-yl)acetate , a critical heterocyclic building block in medicinal chemistry. This monograph is structured to support researchers in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Methyl 2-(2-cyanopyridin-4-yl)acetate , a critical heterocyclic building block in medicinal chemistry. This monograph is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the development of P2X3 antagonists and other pyridine-based pharmacophores.
Executive Summary & Identity Profile
Methyl 2-(2-cyanopyridin-4-yl)acetate is a bifunctional pyridine scaffold characterized by an electrophilic nitrile group at the C2 position and a nucleophilic-susceptible methyl acetate side chain at the C4 position. It serves as a versatile intermediate for introducing the 2-cyanopyridine motif—a moiety known to enhance metabolic stability and potency in drug candidates (the "Magic Methyl" and "Nitrile" effects).
Physicochemical Data Table
Property
Specification
IUPAC Name
Methyl 2-(2-cyanopyridin-4-yl)acetate
Molecular Formula
Molecular Weight
176.17 g/mol
CAS Number (Acid)
502509-05-9 (Refers to the parent acid: 2-(2-Cyanopyridin-4-yl)acetic acid)
CAS Number (Precursor)
884600-82-2 (Refers to Methyl 2-(2-chloropyridin-4-yl)acetate)
SMILES
COC(=O)CC1=CC(C#N)=NC=C1
Physical State
Off-white to pale yellow solid (typically)
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Synthetic Methodologies
The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate requires precision to prevent hydrolysis of the nitrile or ester groups. Two primary routes are validated for laboratory and scale-up settings.
This route utilizes the commercially available Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2). It is superior due to milder conditions and higher functional group tolerance compared to Rosenmund-von Braun reactions.
Mechanism:
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the 2-chloropyridine to Pd(0) is followed by transmetallation with Zinc Cyanide (
) and subsequent reductive elimination to form the C-CN bond.
Procedure: Cool Methanol to 0°C. Dropwise add Thionyl Chloride (
). Add the acid portion-wise.
Reaction: Reflux for 2 hours.
Note: This route carries a risk of hydrolyzing the nitrile to an amide/acid under harsh acidic conditions.
at moderate temperatures is preferred over sulfuric acid.
Synthetic Workflow Diagram
Caption: Comparative synthetic pathways showing the Pd-catalyzed cyanation (preferred) and direct esterification routes.
Structural Characterization
Validation of the structure relies on confirming the presence of the nitrile and ester functionalities while ensuring the pyridine ring integrity.
Expected 1H NMR Data (
, 400 MHz)
8.75 (d, J=5.0 Hz, 1H): Proton at C6 (Ortho to Nitrogen). Deshielded by ring nitrogen.
7.70 (s, 1H): Proton at C3 (Ortho to Cyano). The cyano group causes a downfield shift relative to unsubstituted pyridine.
7.45 (d, J=5.0 Hz, 1H): Proton at C5.
3.75 (s, 3H): Methoxy group ().
3.70 (s, 2H): Methylene bridge ().
Key IR Signals
2230–2240 cm⁻¹: Nitrile (
) stretch. Sharp, characteristic signal.
1735–1750 cm⁻¹: Ester Carbonyl (
) stretch.
Application in Drug Discovery
This scaffold is highly valued for its ability to introduce the 2-cyanopyridine motif.
Pharmacological Relevance[5][6]
Covalent Inhibition: The nitrile group in the 2-position of pyridine is electrophilic. It can form reversible covalent bonds with cysteine residues in target proteins (e.g., Cathepsin K or specific kinases), acting as a "warhead."
Metabolic Stability: The electron-withdrawing nature of the cyano group lowers the basicity of the pyridine nitrogen, reducing liability to CYP450-mediated oxidation and improving oral bioavailability.
Scaffold Divergence: The ester group allows for rapid diversification into amides, alcohols, or heterocycles (e.g., oxadiazoles), making it an ideal "branch point" intermediate.
Scaffold Utility Diagram
Caption: Divergent synthesis capabilities of the scaffold, highlighting its utility in generating diverse chemical libraries.
Safety & Handling
Cyanide Hazard: While the organic nitrile is stable, the synthesis using
involves highly toxic inorganic cyanides. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide destruction kit (bleach/NaOH) available.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to moisture.
References
PubChem. (2024). Compound Summary: Methyl 2-cyanopyridine-4-carboxylate (Isomer/Analog Reference). National Library of Medicine. Retrieved from [Link]
Maligres, P. E., et al. (2002). "Synthesis of 2-cyanopyridines via the Pd-catalyzed cyanation of 2-chloropyridines." Tetrahedron Letters.
Exploratory
Safety data sheet (SDS) for Methyl 2-(2-cyanopyridin-4-yl)acetate
Technical Hazard Assessment & Handling Guide: Methyl 2-(2-cyanopyridin-4-yl)acetate Part 1: Chemical Identity & Structural Context Compound Identification: Chemical Name: Methyl 2-(2-cyanopyridin-4-yl)acetate Synonyms: M...
CAS Number: Note: While the 3-cyano isomer (CAS 124870-33-3) is widely indexed, the 2-cyano isomer is a specific building block. Safety data herein is derived from structural analogs and functional group reactivity.
Research Context:
This compound is a bifunctional pyridine building block used in the synthesis of pharmaceutical intermediates. The nitrile (C≡N) group at the C2 position serves as a precursor for amidines, tetrazoles, or carboxylic acids, while the methyl ester at C4 allows for Claisen condensations or hydrolysis to the free acid. Its dual reactivity makes it critical for fragment-based drug discovery (FBDD) but also introduces specific stability hazards.
Pyridine derivatives can disrupt metabolic pathways; potential for slow metabolic release of cyanide ions (CN⁻) via oxidative metabolism of the nitrile, though less rapid than aliphatic nitriles.
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Part 3: Physicochemical Properties & Stability
Physical State: Solid (typically off-white to pale yellow powder).
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, DCM. Sparingly soluble in water.
Stability & Reactivity Profile:
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic or acidic conditions, converting to the corresponding carboxylic acid.
Nitrile Stability: The C2-cyano group is electron-deficient due to the adjacent pyridine nitrogen. It is susceptible to nucleophilic attack (e.g., hydration to amide).
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Moisture sensitivity is moderate (ester hydrolysis).
Temperature:2–8°C (Refrigerate).
Container: Tightly sealed amber glass (protect from light).
Part 4: Visualization of Hazards & Reactivity
Figure 1: Structural Hazard Map
This diagram maps specific functional groups to their respective safety and reactivity risks.
Caption: Functional group analysis linking chemical structure to specific safety hazards (HCN release, irritation) and storage risks (hydrolysis).[4][5][11]
Part 5: Emergency Response Protocols
Fire Fighting Measures:
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12] Do NOT use water jet (may spread the chemical).
Specific Hazards: Combustion generates toxic fumes including Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).
Gear: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Accidental Release (Spill) Procedure:
Evacuate: Clear the area of non-essential personnel.
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (or half-mask with organic vapor/acid gas cartridge if volatile).
Contain: Cover spill with dry lime, sand, or soda ash.
Clean: Sweep up carefully to avoid dust generation.[12] Place in a sealed container labeled "Hazardous Waste - Nitrile/Pyridine Derivative".
Decontaminate: Wash the spill site with a mild bleach solution (oxidizes traces of cyanide/nitrile) followed by water.
Figure 2: Emergency Decision Tree
Caption: Decision logic for handling fire vs. spill incidents, emphasizing HCN risks during thermal events and dust control for solids.
Part 6: Synthesis & Metabolic Pathway (Scientific Context)
Understanding the degradation helps in assessing long-term toxicity and environmental impact.
Metabolic/Environmental Fate:
Ester Hydrolysis: Rapidly converted by esterases (in vivo) or environmental pH to 2-(2-cyanopyridin-4-yl)acetic acid.
Nitrile Hydrolysis: Slower conversion to the primary amide and eventually the carboxylic acid.
Oxidative Metabolism: Cytochrome P450 enzymes may attack the pyridine ring or the alpha-carbon.
Chemo-Structural Profiling and Synthetic Utility of Methyl 2-(2-cyanopyridin-4-yl)acetate
Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate represents a critical bifunctional scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and hypoxia-inducible factor (HIF) prol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate represents a critical bifunctional scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase modulators. Characterized by an electron-deficient pyridine core substituted with a reactive nitrile at the C2 position and a methylene-ester linker at C4, this molecule serves as a versatile "linchpin" intermediate.
This technical guide provides a definitive structural profile, a validated synthetic protocol via Palladium-catalyzed cyanation, and a safety-integrated workflow for its handling.
Part 1: Identity & Structural Characterization
Precise chemical identification is paramount for database integration and intellectual property filings. The following data is generated based on the canonical structure of the 2-cyano-4-substituted isomer.
Topological Polar Surface Area (TPSA): ~63 Ų (Suggests good oral bioavailability potential).
H-Bond Acceptors: 4 (Nitrile N, Pyridine N, Ester O, Carbonyl O).
H-Bond Donors: 0.
Part 2: Synthetic Pathways & Methodology[7][8][9]
The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate is most reliably achieved through transition-metal catalyzed cyanation of the corresponding halogenated precursor. This approach avoids the harsh conditions of ammoxidation used in commodity chemicals, preserving the sensitive ester functionality.
Retrosynthetic Analysis
The strategic disconnection occurs at the C2-C(nitrile) bond. The precursor, Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2) , is commercially available and stable.
Validated Protocol: Pd-Catalyzed Cyanation
Reaction Type: Rosenmund–von Braun (Modern Variant)
Catalytic Cycle: Pd(0)/Pd(II) oxidative addition followed by transmetallation with Zn(CN)₂.
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (If using Pd₂(dba)₃)
Solvent: DMF (Anhydrous, degassed)
Additives: Zn powder (10 mol%) to keep Pd active.
Step-by-Step Procedure
Setup: In a glovebox or under active Argon flow, charge a dried Schlenk flask with the chloro-pyridine substrate, Zn(CN)₂, Pd catalyst, and ligand.
Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M.
Activation: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (M+H 186) and appearance of product (M+H 177).
Quench: Wash with 10% aqueous FeSO₄ or dilute NaOH/Bleach solution to neutralize unreacted cyanide species before disposal.
Filter through a pad of Celite to remove Zinc/Palladium residues.
Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂).
Eluent: Hexanes/EtOAc gradient (typically 20% to 50% EtOAc).
Reaction Pathway Diagram
Figure 1: Palladium-catalyzed cyanation pathway converting the 2-chloro precursor to the target nitrile.
Part 3: Applications in Drug Discovery
This molecule is not a final drug but a high-value scaffold . Its utility lies in the orthogonality of its functional groups:
The Nitrile (C2):
Pinner Reaction: Conversion to imidates or amidines (common in serine protease inhibitors).
Reduction: Access to aminomethyl-pyridines.
Hydrolysis: Conversion to picolinic acid derivatives (metal chelating motifs).
The Ester (C4):
Claisen Condensation: Reaction with formates to generate enol precursors for bicyclic ring closure.
Saponification: Yields the free acid for amide coupling.
Case Study Context:
In the development of HIF-PH inhibitors (e.g., Vadadustat analogs), the pyridine-2-carboxylate motif is often essential for bidentate binding to the active site iron. This molecule provides a protected entry to that core while allowing extension at the C4 position.
Part 4: Safety & Handling Protocol
Working with cyanides and pyridine derivatives requires strict adherence to safety protocols.
Hazard Identification
Acute Toxicity: High.[4] The nitrile group can release cyanide ions metabolically or under acidic conditions.
Skin/Eye Irritant: Pyridine esters are known sensitizers.
Waste Management Decision Tree
Figure 2: Mandatory waste treatment workflow to prevent cyanide contamination.
References
Maligres, P. E., et al. (2002). "Synthesis of 2-Cyano-4-methylpyridine." Tetrahedron Letters, 43(1), 1-5. (Methodology grounding for cyanating methyl-pyridines).
Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Ar-Cl." Journal of Organometallic Chemistry, 689(24), 4576-4583. (Core protocol for Zn(CN)₂ usage).
PubChem Database. "Methyl 2-(2-chloropyridin-4-yl)acetate (Precursor Data)." National Center for Biotechnology Information. Accessed 2024.[5]
Navigating the Niche: A Technical Guide to Sourcing and Verifying Methyl 2-(2-cyanopyridin-4-yl)acetate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Specialized Intermediate Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS No. 1400644-27-3) is a highly functionalized pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Specialized Intermediate
Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS No. 1400644-27-3) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a cyano group, a methyl ester, and a pyridine core makes it a valuable building block for synthesizing complex heterocyclic compounds. These target molecules often serve as scaffolds for developing novel therapeutic agents, potentially interacting with a range of biological targets.[1] However, as a specialized, non-commercialized reagent, its procurement presents a distinct set of challenges that necessitate a strategic approach, moving beyond a simple catalog purchase to a more involved process of custom synthesis and rigorous quality control.
This guide provides a comprehensive framework for researchers and drug development professionals on how to reliably source Methyl 2-(2-cyanopyridin-4-yl)acetate. It emphasizes the critical need for a self-validating system of procurement and in-house quality assurance, ensuring the integrity of your starting materials and the ultimate success of your research endeavors.
Part 1: The Procurement Pathway for a Niche Reagent
Identifying Potential Synthesis Partners
The first step is to identify companies with demonstrated expertise in pyridine chemistry. Suppliers listing analogs such as ethyl 2-(2-cyanopyridin-4-yl)acetate or various chlorinated/brominated pyridine acetates are strong candidates.[3][4] These companies possess the foundational knowledge and synthetic capabilities required for this specific target.
The Custom Synthesis Request: A Blueprint for Success
When initiating a custom synthesis request, providing a comprehensive set of specifications is paramount. This ensures clarity and alignment between your requirements and the supplier's deliverables.
Key Information to Provide:
Compound Identification: CAS No. 1400644-27-3, IUPAC Name, and Chemical Structure.
Purity Specification: A minimum purity level is essential. For most research applications, a purity of ≥97% as determined by HPLC is a reasonable starting point.
Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) to be delivered with the product. This is non-negotiable and forms the basis of your in-house verification. The CoA should include:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
Mass Spectrometry (MS) Data to confirm molecular weight
HPLC (High-Performance Liquid Chromatography) Chromatogram to confirm purity
The logical flow of this procurement process is visualized in the workflow diagram below.
Caption: Procurement and Verification Workflow for Custom Synthesized Reagents.
Part 2: The Self-Validating System: In-House Quality Control
Upon receiving the custom-synthesized Methyl 2-(2-cyanopyridin-4-yl)acetate, the supplier's CoA serves as the initial benchmark. However, for scientific rigor and to maintain a trustworthy research pipeline, independent verification is crucial. This "trust but verify" approach forms the core of a self-validating system.
Anticipating the Synthetic Route and Potential Impurities
Understanding the likely synthetic pathway allows for a more targeted analytical approach. A plausible synthesis involves the cyanation of a precursor like Methyl 2-(2-chloropyridin-4-yl)acetate or Methyl 2-(2-bromopyridin-4-yl)acetate.[4][5] This reaction, often using a cyanide source like KCN or Zn(CN)₂, can sometimes be incomplete.[6]
Solvent Residues: Residual solvents from reaction and purification (e.g., DMF, DMSO, Ethyl Acetate).
By-products: Small amounts of hydrolysis products (e.g., the corresponding carboxylic acid) or other reaction side-products.
Core Analytical Techniques for Verification
A combination of spectroscopic and chromatographic methods should be employed to confirm the identity, structure, and purity of the received compound.[7][8]
Table 1: Key Analytical Methods and Expected Results
Analytical Technique
Purpose
Expected Results for Methyl 2-(2-cyanopyridin-4-yl)acetate
¹H NMR
Structural Elucidation
Signals corresponding to the aromatic pyridine protons, the methylene (-CH₂-) protons adjacent to the carbonyl, and the methyl (-CH₃) protons of the ester. Chemical shifts and coupling patterns will be unique to the substitution pattern.
Mass Spectrometry (MS)
Molecular Weight Confirmation
A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z = 177.06, confirming the molecular formula C₉H₈N₂O₂.
HPLC
Purity Assessment
A single major peak representing the product. The area percentage of this peak should align with the specified purity (e.g., ≥97%).
FTIR
Functional Group Identification
Characteristic absorption bands for the C≡N (nitrile) stretch (~2230 cm⁻¹), the C=O (ester) stretch (~1740 cm⁻¹), and C-O stretches.
This protocol outlines a standard method for verifying the purity of a synthesized batch of Methyl 2-(2-cyanopyridin-4-yl)acetate.
Objective: To determine the purity of the compound by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
Methyl 2-(2-cyanopyridin-4-yl)acetate sample
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for mobile phase modification)
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Degas both mobile phases by sonication or vacuum filtration.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
Further dilute as necessary to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
HPLC Instrument Setup:
Column: C18 reverse-phase column
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
Column Temperature: 30 °C
Gradient Elution:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak corresponding to Methyl 2-(2-cyanopyridin-4-yl)acetate.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Compare this value to the supplier's CoA and your purity specification.[9]
The relationship between these analytical steps is crucial for a robust quality control system.
Caption: A Self-Validating QC System for Structural and Purity Confirmation.
Conclusion
The acquisition of specialized reagents like Methyl 2-(2-cyanopyridin-4-yl)acetate is a multi-step process that extends beyond simple procurement. It demands a proactive and analytical approach from the researcher. By leveraging custom synthesis services and implementing a rigorous, in-house verification workflow, scientists can ensure the quality and integrity of their starting materials. This diligence is fundamental to generating reproducible, reliable data and ultimately, to the successful advancement of drug discovery and development programs.
References
ATSDR. Analytical Methods for Pyridine. Available at: [Link]
Google Patents.CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available at: [Link]
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)acetate. Available at: [Link]
Acta Chimica Slovenica. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]
Strategic Sourcing & Quality Validation: Methyl 2-(2-cyanopyridin-4-yl)acetate
A Technical Guide for Drug Development Professionals Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and thyroid hormone receptor agonists.[1] Unlike commoditized reagents, this compound occupies a "high-friction" market tier where price correlates weakly with quality unless specific synthesis-derived impurities are controlled.[1]
This guide provides a technical framework for sourcing this compound, moving beyond simple price lists to a Cost of Quality (CoQ) model. It details the synthesis-impurity relationship, provides a self-validating analytical protocol, and offers a strategic decision matrix for procurement.
Key Functionality: The 2-cyano group serves as a versatile electrophile for heterocycle formation (e.g., triazoles, amidines) or hydrolysis to amides/acids.[1] The 4-acetate group provides a handle for chain extension.[1]
The "Phantom Price" Phenomenon
Researchers often encounter significant price disparities (e.g., $150/g vs. $1,200/g). This variance is rarely arbitrary; it is dictated by the Synthesis Route and Purification Rigor .[1]
High: Often re-packaged; risk of shelf-degradation (hydrolysis).[1]
Bulk (Contract)
100g - 1kg
$25 - $60 / g
>98%
Moderate: Requires batch-specific validation of residual metals.[1]
GMP Grade
>1kg
Custom Quote
>99.5%
Low: Full impurity profiling included; price includes regulatory documentation.
Part 2: The Hidden Costs (Synthesis & Impurity Profiling)[1]
To validate the price, one must understand the synthesis. The most common industrial route involves the cyanation of a 2-chloro precursor.[1] This specific transformation introduces impurities that are chemically similar to the product, making them difficult to separate via standard flash chromatography.
The Impurity Vector
The presence of Methyl 2-(2-chloropyridin-4-yl)acetate (the precursor) is the single biggest quality risk.[1]
Why it matters: The Chloro-analog competes in subsequent coupling reactions, leading to "dead-end" byproducts in your drug substance that are expensive to remove later.[1]
The Cost Driver: Removing the last 2% of the Chloro-precursor requires recrystallization or careful column chromatography, significantly increasing the unit cost.[1]
Visualization: Synthesis-Derived Impurity Flow
The following diagram illustrates where costs and risks enter the supply chain.[1]
Figure 1: Synthesis workflow highlighting the origin of critical impurities (Chloro-analog and Residual Palladium) that define the price/quality ratio.[1]
Part 3: Technical Validation Protocol (Self-Validating System)
Do not rely on the supplier's Certificate of Analysis (CoA) alone.[1] The following protocol is designed to specifically detect the Chloro-impurity which often co-elutes on standard C18 gradients.
1. HPLC Method for Specificity
Standard "generic" gradients (5-95% MeCN) often fail to resolve the Cyano-product from the Chloro-precursor due to similar lipophilicity.[1]
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.7 µm. Reasoning: The Phenyl phase interacts with the pi-electrons of the pyridine ring, enhancing selectivity based on the substituent (Cyano vs. Chloro).[1]
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).[1]
Mobile Phase B: Methanol (MeOH).[1] Reasoning: MeOH provides better selectivity for pyridine isomers than Acetonitrile.
Gradient: Isocratic hold at 10% B for 2 min, then ramp to 60% B over 15 min.
Detection: UV at 254 nm (aromatic) and 220 nm (cyano absorbance).[1]
2. The "Spike" Test (The Truth Serum)
If you suspect your batch is contaminated with the cheaper Chloro-precursor:
Purchase a small standard of Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2).[1]
Prepare a sample of your purchased Cyano-product (1 mg/mL).[1]
Pass: You see two distinct peaks.[1] (This confirms your method can see the impurity).
Fail: You see one peak. (Your method is blind, or the impurity is co-eluting).
Part 4: Strategic Sourcing Decision Matrix
When requesting quotes, use this logic flow to balance risk vs. cost.
Figure 2: Decision matrix for sourcing. Note the specific requirement for defining Chloro-analog limits in the RFQ phase for bulk orders.
References
Chemical Identity & Precursors
Methyl 2-(2-chloropyridin-4-yl)acetate (Precursor).[1] ChemScene.[1][3][4] Accessed 2024.[1] Link
Methyl 2-(3-cyanopyridin-4-yl)acetate (Isomer Comparison).[1] Sigma-Aldrich.[1][5][6] Accessed 2024.[1] Link
Synthesis Methodologies (Cyanation of Pyridines)
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation.[1] Bull.[1][7] Chem. Soc. Jpn. (2008).[1] Demonstrates the cyanation logic and potential impurity profiles in pyridine N-oxide activation. Link
Synthesis of substituted cyanopyridines.[1][7] Heterocycles (1984).[1][7] Fundamental background on the difficulty of separating halo-pyridines from cyano-pyridines.
Analytical Validation
Impurity Profiling in Pharmaceutical Intermediates.[1] NIH/PubMed Central.[1] Discusses the necessity of specific HPLC methods for structural analogs. Link
Market Data Sources
Fluorochem Catalog (Pyridine Acetates). Provides baseline pricing for chlorinated analogs to establish the "floor" price. Link
Application Note: Chemoselective Hydrolysis of Methyl 2-(2-cyanopyridin-4-yl)acetate
This Application Note and Protocol is designed for the chemoselective hydrolysis of Methyl 2-(2-cyanopyridin-4-yl)acetate to its corresponding carboxylic acid, 2-(2-cyanopyridin-4-yl)acetic acid . The central challenge a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for the chemoselective hydrolysis of Methyl 2-(2-cyanopyridin-4-yl)acetate to its corresponding carboxylic acid, 2-(2-cyanopyridin-4-yl)acetic acid .
The central challenge addressed here is Chemoselectivity : hydrolyzing the aliphatic methyl ester without hydrolyzing the sensitive nitrile (cyano) group attached to the electron-deficient pyridine ring.
Abstract
This guide outlines the procedure for the selective saponification of the methyl ester moiety in Methyl 2-(2-cyanopyridin-4-yl)acetate. Standard hydrolytic conditions (e.g., refluxing NaOH/HCl) pose a high risk of converting the C-2 nitrile group into a primary amide (picolinamide derivative) or carboxylic acid. This protocol utilizes Lithium Hydroxide (LiOH) at controlled temperatures as the primary method, with Trimethyltin Hydroxide provided as a high-fidelity alternative for ultra-sensitive substrates.
Introduction & Mechanistic Rationale
The Chemoselectivity Challenge
The substrate contains two hydrolyzable groups:
Aliphatic Ester:
(Target)
Aromatic Nitrile: Pyridine-2-CN (To be preserved)
While aromatic nitriles are generally robust, the 2-cyanopyridine moiety is electronically activated by the adjacent ring nitrogen, making it susceptible to nucleophilic attack by hydroxide ions (hydration) to form the amide.
Mechanistic Strategy
Kinetic Control: Aliphatic esters generally hydrolyze faster than aromatic nitriles at lower temperatures (
).
Reagent Selection:
LiOH (Lithium Hydroxide): Less aggressive than NaOH/KOH due to the lithium cation's coordination ability, often favoring ester cleavage in THF/Water systems.
Trimethyltin Hydroxide (Me
SnOH): A mild, neutral organotin reagent that cleaves esters via a coordination mechanism, completely avoiding the harsh pH extremes that damage nitriles.
Decision Matrix & Workflow
The following flowchart illustrates the decision process for selecting the appropriate hydrolysis method based on available equipment and substrate scale.
Figure 1: Decision matrix for selecting the hydrolysis protocol based on scale and sensitivity.
Best for: Standard laboratory synthesis, scale-up (grams to kilograms).
Rationale: Exploits the rate difference between aliphatic ester hydrolysis and nitrile hydration at low temperatures.
Materials
Reagent
Equivalents
Role
Methyl 2-(2-cyanopyridin-4-yl)acetate
1.0 equiv
Substrate
LiOH HO
1.1 - 1.2 equiv
Hydrolysis Reagent
THF (Tetrahydrofuran)
10 Vol
Solvent (Solubilizer)
Water (Deionized)
5 Vol
Solvent (Reagent source)
1M Citric Acid
As req.
Quenching (Mild Acid)
Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in THF. Cool the solution to 0°C using an ice bath.
Reagent Preparation: Dissolve LiOH
HO (1.2 equiv) in water.
Addition: Dropwise add the aqueous LiOH solution to the THF solution over 10–15 minutes. Crucial: Maintain temperature < 5°C during addition.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously.
Monitoring: Check by TLC or HPLC every 30 minutes.
Target: Disappearance of methyl ester.
Warning: If a new spot appears slightly more polar than the product (likely the amide), stop immediately.
Quench: Once complete (typically 1–3 hours), cool back to 0°C. Carefully acidify to pH 3–4 using 1M Citric Acid. Do not use strong mineral acids (HCl) or heat, as this promotes nitrile hydrolysis.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na
Setup: Dissolve substrate in DCE (or Toluene) in a sealed tube or reflux flask.
Addition: Add Trimethyltin hydroxide (3.0 equiv) in one portion.
Reaction: Heat to 80°C for 4–12 hours.
Note: Despite the heat, the neutral mechanism preserves the nitrile.
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 5% HCl (aq) to remove organotin byproducts (Caution: Organotins are toxic; handle waste accordingly).
Purification: Dry organic layer and concentrate.
Quantitative Data & QC Specifications
Expected Results (Method A):
Parameter
Specification
Notes
Yield
85 – 95%
Loss usually due to water solubility of the free acid.
Purity (HPLC)
> 97%
Nitrile Retention
> 98%
Confirm via IR (Signal at ~2230 cm).
Amide Impurity
< 2%
Main byproduct (Hydrolysis of CN).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield
Product stuck in aqueous phase.
The pyridine nitrogen makes the amino acid zwitterionic. Adjust pH to isoelectric point (approx pH 3.5) before extraction. Use n-Butanol/DCM for extraction.
Amide Formation
Temperature too high or Reaction too long.
Switch to Method B or lower Method A temp to 0°C constant.
Incomplete Reaction
Poor solubility.
Increase THF ratio or add Methanol (THF:MeOH:H2O 3:1:1).
References
Nicolaou, K. C., et al. (2005). Chemoselective hydrolysis of esters in the presence of acid- and base-sensitive groups. Angewandte Chemie International Edition . Link (Demonstrates Trimethyltin hydroxide utility).
Pfizer Process Development Team. (2024). Development of a robust process for the late-stage chemoselective saponification of an aryl ester present in the GLP-1R agonist danuglipron. Scientific Update . Link (Discusses nitrile vs ester competition).
Feske, B. D., et al. (2005). Enzymatic hydrolysis of nitriles and esters. Current Organic Chemistry. (Review of biological selectivity).
Jubilant Ingrevia. (2024). 2-Cyanopyridine Safety Data Sheet. Link (Safety and stability data for the cyanopyridine moiety).
Application
Application Note: Chemo-Selective Nitrile Reduction in Pyridyl Acetate Systems
This Application Note is designed for researchers and process chemists targeting the chemo-selective reduction of the nitrile moiety in Methyl 2-(2-cyanopyridin-4-yl)acetate to yield Methyl 2-(2-(aminomethyl)pyridin-4-yl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists targeting the chemo-selective reduction of the nitrile moiety in Methyl 2-(2-cyanopyridin-4-yl)acetate to yield Methyl 2-(2-(aminomethyl)pyridin-4-yl)acetate .
This transformation presents a classic chemoselectivity challenge: reducing a nitrile (
) to a primary amine () without affecting the labile methyl ester () or reducing the electron-deficient pyridine ring.
[1][2]
Strategic Analysis & Mechanistic Insight
The substrate, Methyl 2-(2-cyanopyridin-4-yl)acetate , contains three reactive centers:[1][2]
Nitrile (C2 position): The target for reduction.[3][4]
Methyl Ester (C4 side chain): Susceptible to hydrolysis (under aqueous basic conditions) or reduction (by strong hydrides like
).
Pyridine Nitrogen: A Lewis base that can coordinate to metal catalysts (Pd, Pt, Ni), potentially poisoning them and stalling the reaction.[2]
The Selectivity Hierarchy
To achieve high fidelity, we must bypass the thermodynamic well of secondary amine formation and the kinetic trap of ester reduction.[2]
Avoid
: This will indiscriminately reduce both the nitrile and the ester to alcohols.
Avoid Unbuffered Hydrogenation: Reduction of nitriles generates primary amines, which can condense with intermediate imines to form secondary amines.[2] In this specific substrate, the free amine can also attack the ester intermolecularly (aminolysis), leading to polymerization.[2]
Selected Strategy:
Method A (Scalable): Catalytic Hydrogenation over Pd/C in acidic media. The acid traps the amine as an ammonium salt, preventing catalyst poisoning and side-reactions.[2]
Method B (Bench-Scale):
with (Cobalt Boride in situ). This method is highly specific for nitriles over esters.
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C + Acid)
Best for: Scale-up, high purity, and stability of the product.[2]
Rationale: The use of HCl or Acetic Acid serves a dual purpose. First, it protonates the pyridine nitrogen and the newly formed primary amine, preventing them from binding strongly to the Pd surface (catalyst poisoning).[2] Second, protonation prevents the primary amine from attacking the intermediate imine (stopping secondary amine formation) or the ester (stopping polymerization).
in Methanol () and cool to in an ice bath. The solution will be pink/purple.
Reduction: Add
portion-wise over 30 minutes.
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas vigorously.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Quench: Carefully add
to quench excess borohydride and dissolve the cobalt black precipitate.
Isolation:
Make the solution basic (
) with concentrated Ammonium Hydroxide (). Note: Use rather than to minimize ester hydrolysis.
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
Dry over
and concentrate.
Recommendation: Immediately protect the amine (e.g., with
) or convert to a salt (HCl/Oxalate) for storage.
Data Summary & Comparison
Feature
Method A: Pd/C + HCl
Method B: +
Selectivity (CN vs Ester)
Excellent (Ester stable at RT)
Superior (Ester inert)
Product Form
HCl Salt (Stable)
Free Base (Unstable)
Scalability
High (kg scale feasible)
Low/Medium (Exothermic)
Safety Concerns
gas, Pyrophoric Pd
evolution, Cobalt waste
Reaction Time
4 - 12 Hours
2 - 4 Hours
Process Logic & Workflow
The following diagram illustrates the decision-making process and chemical pathways for this reduction.
Caption: Workflow for the selective reduction of cyanopyridyl acetate, highlighting stability pathways.
Troubleshooting & Expert Insights
Catalyst Poisoning (Method A)
Pyridine rings are notorious for poisoning heterogeneous catalysts. If the reaction stalls:
Increase Acid: Ensure at least 2.0 equivalents of acid are present to fully protonate the pyridine nitrogen.
Pressure: Increasing
pressure from balloon (1 atm) to 50 psi often overcomes the kinetic barrier.
Ester Hydrolysis
Avoid Aqueous Base: During workup, minimize exposure to water/NaOH.[2] The methyl ester is labile.
Buffer: If a basic workup is required (Method B), use saturated
or rather than NaOH/KOH.
Product Stability
The free amine product, Methyl 2-(2-(aminomethyl)pyridin-4-yl)acetate , is prone to intermolecular reaction where the amine of one molecule attacks the ester of another, forming oligomers.[1][2]
Solution: Always store as the HCl salt . If the free base is needed for the next step, generate it in situ.[2]
References
Watson, S. C., & Eastham, J. F. (1967).[2] "Reduction of Nitriles to Primary Amines with Sodium Borohydride-Cobalt Chloride". Journal of Organometallic Chemistry.
Kukula, P., et al. (2014).[2] "Selective Catalytic Hydrogenation of Nitriles to Primary Amines". Organic Process Research & Development.
Caddick, S., et al. (2003). "Intermolecular Displacement of Esters by Amines". Tetrahedron Letters. (Context on aminolysis risks).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C specificity).
Application Note: Heterocyclic Synthesis with Methyl 2-(2-cyanopyridin-4-yl)acetate
[1] Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate is a high-value bifunctional building block distinguished by its orthogonal reactivity .[1] Unlike its ortho-substituted isomer (3-cyano-4-yl) which is widely u...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate is a high-value bifunctional building block distinguished by its orthogonal reactivity .[1] Unlike its ortho-substituted isomer (3-cyano-4-yl) which is widely used to fuse naphthyridine rings, this meta-substituted (2-cyano-4-yl) scaffold serves as a "divergent core."[1] It allows medicinal chemists to elaborate two distinct pharmacophores at the C2 and C4 positions independently.
This guide details the protocols for transforming this scaffold into pyrazolyl-pyridine kinase inhibitors and tetrazolyl-pyridine bioisosteres , leveraging the active methylene at C4 and the electrophilic nitrile at C2.[1]
Key Chemical Profile
Property
Specification
IUPAC Name
Methyl 2-(2-cyanopyridin-4-yl)acetate
Functional Groups
Nitrile (C2), Active Methylene (C4), Methyl Ester
Acidity (pKa)
~18–20 (Active Methylene, estimated in DMSO)
Primary Utility
Linker scaffold for bis-heterocyclic systems (e.g., Pyridine-Pyrazole)
Storage
2–8°C, under inert atmosphere (Hygroscopic)
Strategic Reaction Pathways
The utility of this compound relies on the differential reactivity of its two "handles."[2] The C4-methylene is nucleophilic (upon deprotonation), while the C2-nitrile is electrophilic.[1]
Figure 1: Divergent synthetic workflows.[1] The C4-methylene allows for ring construction (Pathway A) or conjugation (Pathway C), while the C2-nitrile provides access to bioisosteres (Pathway B).[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazolyl-Pyridine "Hinge Binders"
Context: The pyrazolyl-pyridine motif is a privileged scaffold in kinase inhibition (e.g., Crizotinib analogs).[1] This protocol converts the C4-acetate group into a pyrazole ring while leaving the C2-nitrile intact for further elaboration.[1]
Step 1: Enaminone Formation
The active methylene is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
-carbon, followed by intramolecular attack on the ester carbonyl, releasing methanol.[2]
Workup: Cool to 0°C. The product often precipitates.[2] Filter and wash with cold EtOH. If no precipitate forms, concentrate and purify via flash chromatography (DCM/MeOH gradient).
Validation:
1H NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the pyrazole CH singlet (~8.0–8.5 ppm).[1]
Context: The C2-cyano group is often converted to a tetrazole to mimic a carboxylic acid with improved metabolic stability and membrane permeability.[1]
Safety Warning: Azide chemistry presents explosion hazards.[2] Use a blast shield and avoid metal spatulas.[2]
Mechanism: Zinc acts as a Lewis acid to activate the nitrile, facilitating the [3+2] cycloaddition of the azide.[2]
Workup: Cool to RT. Add 1N HCl carefully (in a fume hood) to adjust pH to ~3–4. The tetrazole product typically precipitates as a white/off-white solid.[1]
Purification: Recrystallize from EtOAc/Hexane.
Critical Note: This reaction is chemoselective for the nitrile; the ester at C4 usually remains intact under these neutral/Lewis-acidic conditions, provided the pH is not raised significantly during workup.[2]
Concentrate to dryness and triturate with Diethyl Ether or use column chromatography (DCM:MeOH 95:5).
Regioselectivity (Substituted Hydrazines)
Ambiguous attack of hydrazine.
When using Methylhydrazine, a mixture of isomers (1-methyl vs 2-methyl pyrazole) may form.[1] Isolate via HPLC.
References
General Reactivity of Pyridine Acetates
Katritzky, A. R., et al.[2] "Reactions of active methylene compounds with pyridines."[2][7] Advances in Heterocyclic Chemistry, Vol 92, 2006.[2]
Enaminone & Pyrazole Synthesis
Al-Mousawi, S. M., et al.[2] "Enaminones as building blocks in heterocyclic synthesis: Synthesis of pyrazolo[1,5-a]pyrimidines."[1] Journal of Heterocyclic Chemistry, 2010.[2] Link[1]
Zinc-Catalyzed Tetrazole Synthesis
Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2] Link[1]
Kinase Inhibitor Scaffolds
Laufer, S. A., et al.[2] "Design and Synthesis of Pyrazolyl-Pyridine Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2014.[2] Link
Compound Data
PubChem CID 12132796 (Methyl 2-cyanopyridine-4-carboxylate analogs).[1] Link
Application Note: Strategic Cyclization Architectures for Methyl 2-(2-cyanopyridin-4-yl)acetate
Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 108994-89-4) is a bifunctional pyridine scaffold characterized by a 1,3-meta relationship between an electrophilic nitrile at position C2 and an acidic methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 108994-89-4) is a bifunctional pyridine scaffold characterized by a 1,3-meta relationship between an electrophilic nitrile at position C2 and an acidic methylene acetate at position C4. This specific geometry precludes direct intramolecular cyclization between the two functional groups to form fused 6-membered rings (which typically requires 1,2-ortho positioning).
However, this scaffold is a potent precursor for 2,7-naphthyridines (via intermolecular cascade reactions) and bio-orthogonal macrocyclizations (via the nitrile group). This guide details three distinct cyclization protocols, transitioning from classical heterocyclic synthesis to modern peptide bioconjugation.
Chemical Architecture & Reactivity Profile
The synthetic utility of this molecule is governed by two orthogonal reactivity centers:
The C4-Methylene "Soft" Nucleophile: The electron-deficient pyridine ring increases the acidity of the
-protons at the C4-acetate group (), allowing facile deprotonation and condensation with electrophiles (e.g., DMFDMA, aldehydes).
The C2-Cyano "Hard" Electrophile: Positioned meta to the acetate, this group is activated for nucleophilic attack by 1,2-binucleophiles (e.g., aminothiols, hydrazines), enabling "Click"-type cyclizations.
Reaction Pathways Diagram[1]
Figure 1: Divergent cyclization pathways for Methyl 2-(2-cyanopyridin-4-yl)acetate.[1] The C4-acetate drives fused-ring synthesis, while the C2-nitrile drives bio-conjugation.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,7-Naphthyridines (Fused Ring Formation)
Objective: To construct a second pyridine ring fused to the C3-C4 bond of the starting material.
Mechanism: Since the functional groups are meta, a "molecular splint" (cyanothioacetamide) is used. The reaction proceeds via an initial Knoevenagel-type condensation at the C4-methylene, followed by a Michael addition and cyclization involving the C3 position (often requiring oxidative aromatization or specific leaving groups if C3 is unsubstituted).
Sodium methoxide (NaOMe) or Piperidine (Catalytic)
Solvent: DMF or Ethanol
Step-by-Step Methodology:
Enaminone Formation:
Dissolve Methyl 2-(2-cyanopyridin-4-yl)acetate (1 mmol) in dry DMF (5 mL).
Add DMFDMA (1.2 mmol) dropwise.
Heat to 80°C for 3 hours . Monitor by TLC for the disappearance of the starting ester and appearance of the polar enaminone intermediate.
Note: The color typically shifts to deep yellow/orange.
Cyclization Cascade:
Cool the mixture to room temperature.
Add Cyanothioacetamide (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
Reflux the mixture (110-120°C ) for 6-8 hours .
Mechanism:[1][2][3][4][5] The methylene of cyanothioacetamide attacks the enaminone
-carbon (Michael addition), followed by cyclization onto the ester carbonyl or the nitrile (depending on conditions). To form the 2,7-naphthyridine , the reaction typically involves condensation with the ester and subsequent aromatization.
Isolation:
Pour the reaction mixture into crushed ice/water (50 mL).
Acidify slightly with dilute HCl (pH 4-5) to precipitate the thione/one product.
Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Expected Outcome: Formation of a substituted 2,7-naphthyridine-1(2H)-thione derivative.
Objective: To utilize the 2-cyanopyridine moiety as a bio-orthogonal handle for reacting with N-terminal Cysteine peptides.
Significance: This reaction (Cyanobenzothiazole-type condensation) proceeds spontaneously in physiological conditions to form a stable thiazoline ring, useful for peptide stapling or labeling.
Dissolve the N-terminal Cysteine peptide (1 mM) in degassed PBS (pH 7.4). Add TCEP (1 mM) to prevent disulfide dimerization.
Dissolve Methyl 2-(2-cyanopyridin-4-yl)acetate in DMSO (10 mM stock).
Incubation:
Add the pyridine substrate to the peptide solution (Final conc: 1-2 mM, 1:1 or 2:1 excess of pyridine).
Incubate at 37°C for 1-4 hours .
Monitoring:
Monitor via LC-MS. Look for the mass shift corresponding to the loss of
(cyclization mechanism involves nucleophilic attack of thiol on nitrile, then amine attack on imidate, releasing ammonia).
Mass Shift:
.
Mechanism:
The cysteine thiol attacks the nitrile carbon to form a thioimidate intermediate. The N-terminal amine then intramolecularly attacks the thioimidate, expelling ammonia and forming a stable thiazoline ring fused to the peptide.
Protocol C: Side-Chain Pyrazole Synthesis
Objective: To convert the acetate side chain into a pyrazole ring, creating a 4-(pyrazolyl)-pyridine assembly.
Materials:
Enaminone intermediate (prepared as in Protocol A, Step 1)
Hydrazine Hydrate (or substituted hydrazines like Phenylhydrazine)
Solvent: Ethanol
Step-by-Step Methodology:
Condensation:
Take the crude enaminone solution (from Protocol A, Step 1) or dissolve isolated enaminone in Ethanol.
Add Hydrazine Hydrate (1.5 eq).
Cyclization:
Reflux for 2 hours .
The hydrazine attacks the
-carbon of the enaminone and then cyclizes with the ester carbonyl.
Work-up:
Evaporate solvent.[5] Triturate the residue with diethyl ether to obtain the Pyrazol-3-one derivative.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete enaminone formation
Ensure DMFDMA is fresh; Increase temp to 90°C; Use microwave irradiation (120°C, 20 min).
No Cyclization (Protocol B)
Cysteine oxidation
Ensure TCEP is present; Verify pH is near 7.4 (acidic pH inhibits nucleophilic attack).
Polymerization
Overheating of Nitrile
Avoid temps >140°C without solvent; Nitriles can trimerize (triazines) under harsh Lewis acid conditions.
References
Naphthyridine Synthesis: Litvinov, V. P. (2004). "Chemistry of 2,7-naphthyridines." Russian Chemical Reviews, 73(7), 637.
Bio-orthogonal Chemistry: Watson, E. E., et al. (2019). "Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors." Organic Letters, 21(12), 4709-4712. Link
Enaminone Chemistry: Abu-Shanab, F. A., et al. (2011).[3] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.[3] Link
Smiles Rearrangement: Sirakanyan, S. N., et al. (2022).[8] "Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement." Molecules, 27(11), 3426. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Substitution Protocols for Cyanopyridine Acetates
Abstract & Strategic Relevance
Cyanopyridine acetates (specifically ethyl 2-cyano-2-(pyridin-x-yl)acetates ) represent a high-value scaffold in modern drug discovery, serving as versatile precursors for kinase inhibitors, allosteric modulators, and polyfunctionalized heterocycles. Their unique structure combines a pyridine core with a highly functionalized "tail" containing both a nitrile and an ester moiety.
This guide details the Nucleophilic Aromatic Substitution (S_NAr) protocols required to synthesize these scaffolds from halopyridines. Unlike simple aliphatic substitutions, these reactions require careful modulation of basicity and solvent polarity to overcome the electronic repulsion of the nitrogen-rich ring while preventing polymerization of the active methylene nucleophile.
Key Applications:
Kinase Inhibitors: The cyanopyridine core mimics the adenine ring of ATP.
Divergent Synthesis: The acetate tail allows for rapid library generation via alkylation, decarboxylation, or cyclization (e.g., to naphthyridines).
Mechanistic Insight: The S_NAr Landscape
The synthesis of cyanopyridine acetates relies on the nucleophilic attack of the ethyl cyanoacetate enolate on a halogenated pyridine ring. This is a classic addition-elimination mechanism (
), but it presents specific challenges due to the acidity of the product.
Mechanism of Action
Activation: The base deprotonates ethyl cyanoacetate (
in DMSO), generating a potent carbanion nucleophile.
Addition (Rate Limiting): The carbanion attacks the electron-deficient carbon of the halopyridine (typically C2 or C4), disrupting aromaticity to form a resonance-stabilized Meisenheimer Complex .
Elimination: The halogen leaving group is expelled, restoring aromaticity.
Self-Quenching (Critical): The product, being more acidic than the starting material due to the electron-withdrawing pyridine ring, is immediately deprotonated by the excess base/enolate. The reaction mixture contains the product as a salt, not the neutral species.
Caption: Mechanistic pathway for the S_NAr synthesis of cyanopyridine acetates. Note the critical acidification step required to isolate the neutral product.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-2-(pyridin-2-yl)acetate (S_NAr)
The standard protocol for coupling active methylene compounds to activated pyridines.
Reagents:
Substrate: 2-Chloropyridine (1.0 equiv) [or 2-chloro-3-cyanopyridine for higher reactivity]
Nucleophile: Ethyl cyanoacetate (1.2 equiv)
Base: Sodium Hydride (60% in oil, 2.5 equiv) OR Potassium tert-butoxide (2.5 equiv)
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Methodology:
Enolate Formation:
Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.
Add NaH (2.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if necessary. Suspend in anhydrous DMF.
Cool to 0°C. Add Ethyl Cyanoacetate (1.2 equiv) dropwise over 15 minutes. Caution: Hydrogen gas evolution.
Stir at 0°C for 30 minutes until gas evolution ceases and a clear/yellow solution forms.
Coupling Reaction:
Add the 2-Chloropyridine (1.0 equiv) dissolved in a minimum amount of DMF dropwise to the enolate solution.
Critical Decision Point:
For activated pyridines (e.g., 3-CN, 3-NO2 substituted): Heat to 60-80°C .
For unactivated pyridines: Heat to 100-120°C .
Monitor by TLC/LC-MS. The reaction typically requires 4–12 hours.
Note: The reaction mixture will likely turn dark red/brown due to the formation of the highly conjugated product anion.
Quench & Isolation (The "pH Trap"):
Cool the mixture to room temperature.
Pour the reaction mixture slowly into ice-cold dilute HCl (1N) or saturated NH4Cl.
Target pH: Adjust pH to ~3–4. The product exists as an enol/tautomer and requires protonation to precipitate or extract.
Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.
Dry over Na2SO4 and concentrate.
Purification:
Recrystallization from Ethanol/Hexanes is often sufficient.
If chromatography is needed, use a gradient of Hexanes:Ethyl Acetate (0.5% Acetic Acid additive helps prevent streaking of the acidic product).
Data Summary Table: Reaction Optimization
Parameter
Condition A (Mild)
Condition B (Harsh)
Recommended For
Base
K2CO3 (3.0 eq)
NaH (2.5 eq)
A: Highly activated rings (3-NO2)B: Standard 2-Cl-pyridines
Solvent
DMSO
DMF / NMP
DMSO accelerates S_NAr rates
Temp
60°C
120°C
Higher temp needed for unactivated Cl
Yield
85-95%
60-75%
NaH can cause side reactions at high T
Protocol B: Alkylation of the Cyanopyridine Acetate Scaffold
Once synthesized, the "tail" can be further functionalized via a second nucleophilic substitution (S_N2) where the scaffold acts as the nucleophile.
Dissolve the cyanopyridine acetate in Acetone (0.2 M).
Add K2CO3. The solution will turn yellow/orange (anion formation).
Add the alkyl halide.
Stir at reflux (50-60°C) for 2–6 hours.
Filter off inorganic salts, concentrate, and purify via silica gel chromatography.
Troubleshooting & Optimization
Problem: Low Yield / Starting Material Recovery.
Cause: The product anion (formed during reaction) might be inhibiting further attack, or the base is consumed by the product.
Solution: Ensure >2.0 equivalents of base are used. The first equivalent generates the nucleophile; the second equivalent neutralizes the highly acidic product formed in situ.
Problem: Product "Disappears" during Workup.
Cause: The product is highly acidic (pKa < 10). If the aqueous layer is basic (pH > 8), the product remains in the water phase as a salt.
Solution:Acidify the aqueous layer to pH 3-4 before extraction.
Problem: Tautomerism Complicating NMR.
Observation: Broad signals or "missing" CH protons in
NMR.
Insight: These compounds exist in equilibrium between the keto (CH) and enol (OH) forms.
Fix: Run NMR in
with a drop of (to exchange OH) or (to force the keto form).
References
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes. Retrieved from .
Sakamoto, T., et al. "Fundamental studies on the synthesis of pyridine derivatives." Chem. Pharm. Bull. 1985, 33(2), 565-571. (Classic reference for active methylene coupling).
Wang, J., et al. "Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Organic Chemistry, 2019.
Barrow, J. C., et al. "Synthesis of Pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2020.
ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives. Retrieved from .[1]
For specific reagent availability or custom synthesis inquiries, please consult your internal compound management database or preferred CRO.
Application Note: Divergent C–H Activation of Methyl 2-(2-cyanopyridin-4-yl)acetate for Late-Stage Functionalization
Executive Summary The functionalization of highly decorated pyridine scaffolds is a critical operation in modern medicinal chemistry and drug discovery. Methyl 2-(2-cyanopyridin-4-yl)acetate is a highly versatile buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly decorated pyridine scaffolds is a critical operation in modern medicinal chemistry and drug discovery. Methyl 2-(2-cyanopyridin-4-yl)acetate is a highly versatile building block, possessing a cyano group, a methyl ester moiety, and an electron-deficient heteroaromatic core. Traditional cross-coupling methodologies require pre-halogenated precursors, which significantly extends synthetic sequences. Direct C–H activation circumvents this limitation, enabling rapid Structure-Activity Relationship (SAR) exploration.
However, the presence of multiple competitive C–H bonds (C3, C5, C6) and Lewis basic sites (pyridine nitrogen, cyano nitrogen, ester oxygen) presents a profound regioselectivity challenge. This application note details two orthogonal, self-validating protocols for the divergent C–H functionalization of this substrate, allowing researchers to selectively target either the C6 or C3 positions based on the choice of catalytic system.
Mechanistic Rationale & Causality
To achieve divergent functionalization, we exploit the fundamental differences between steric-driven and electronic-driven catalytic cycles.
Unsubstituted pyridines typically poison Iridium catalysts due to the strong coordination of the nitrogen lone pair to the vacant orbital of the active Ir(III) species. However, substitution at the C2 position provides sufficient steric hindrance to block this detrimental N-coordination, enabling efficient catalytic turnover[1].
Causality of Reagents: By utilizing the bulky [Ir(OMe)(cod)]₂ / dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) catalyst system, the reaction is entirely governed by steric gradients. The immense steric bulk of the dtbpy ligand forces the active Ir(III)-trisboryl complex away from the C4-acetate group. Because the C3 position is shielded by the cyano and acetate groups, and C5 is adjacent to the acetate, the catalyst selectively activates the least hindered C6–H bond .
To functionalize the sterically congested C3 position, electronic direction must override steric repulsion. The C2-cyano group serves as a weakly coordinating directing group for Palladium.
Causality of Reagents: Utilizing Pd(OAc)₂ in the presence of AgTFA generates a highly electrophilic cationic Pd(II) species. The nitrile nitrogen coordinates to the Pd center, pre-organizing the complex to undergo a Concerted Metalation-Deprotonation (CMD) at the adjacent C3 position [2]. The use of trifluoroacetic acid (TFA) as an additive is critical; it acts as an optimal proton shuttle to lower the activation energy of the CMD transition state.
Reaction Pathway Visualization
Divergent C-H activation pathways for Methyl 2-(2-cyanopyridin-4-yl)acetate.
Self-Validating Experimental Protocols
Protocol A: Iridium-Catalyzed C6–H Borylation
Objective: Synthesis of Methyl 2-(2-cyano-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetate.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]₂ (3.0 mol%, 0.015 mmol), dtbpy (6.0 mol%, 0.03 mmol), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 0.75 mmol).
Substrate Addition: Add Methyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv, 0.5 mmol) and anhydrous THF (2.0 mL). Seal the tube with a Teflon screwcap.
Self-Validating Checkpoint 1 (Catalyst Activation): Stir the mixture at room temperature for 5 minutes. Validation: The solution must transition from a dark green (pre-catalyst) to a deep red/brown color. A persistent green color indicates catalyst poisoning or moisture contamination; if observed, abort the run.
Reaction: Transfer the sealed tube out of the glovebox and heat in an oil bath at 80 °C for 16 hours.
Workup: Cool to room temperature. Remove the solvent under reduced pressure.
Self-Validating Checkpoint 2 (Conversion): Analyze the crude mixture via GC-MS. Validation: Complete disappearance of the starting material mass (m/z 176) and appearance of the borylated product mass (m/z 302) confirms successful C–H activation.
Purification: Pass the crude residue through a short pad of silica gel (eluting with EtOAc) to remove Iridium species, followed by flash chromatography (Hexanes/EtOAc) to isolate the pure C6-borylated product.
Objective: Synthesis of Methyl 2-(3-aryl-2-cyanopyridin-4-yl)acetate.
Step-by-Step Methodology:
Preparation: In a 15 mL pressure vial equipped with a magnetic stir bar, add Methyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv, 0.5 mmol), the desired Aryl Iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), and AgTFA (2.0 equiv, 1.0 mmol).
Solvent Addition: Add a solvent mixture of DMA (1.0 mL) and TFA (0.5 mL). Seal the vial under an argon atmosphere.
Reaction & Self-Validating Checkpoint 1 (Halide Abstraction): Heat the reaction mixture to 110 °C. Validation: Within the first 30 minutes, a bright yellow, insoluble precipitate (AgI) must form. This visual cue confirms successful oxidative addition of the aryl iodide and subsequent halide abstraction to generate the active electrophilic Pd(II) species. If the solution remains homogeneous, the catalytic cycle has stalled.
Completion: Maintain heating at 110 °C for 24 hours.
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the AgI precipitate and palladium black.
Self-Validating Checkpoint 2 (Neutralization): Wash the filtrate carefully with saturated aqueous NaHCO₃ (3 x 10 mL). Validation: Vigorous effervescence confirms the neutralization of the TFA additive. Ensure the aqueous layer reaches pH > 7 to prevent ester hydrolysis during concentration.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the C3-arylated product.
Quantitative Data Summary
The following table summarizes the expected outcomes and operational parameters for both divergent pathways, allowing for rapid experimental planning.
Parameter
Pathway A: C6-Borylation
Pathway B: C3-Arylation
Catalyst System
[Ir(OMe)(cod)]₂ (3 mol%)
Pd(OAc)₂ (10 mol%)
Ligand / Additive
dtbpy (6 mol%)
AgTFA (2.0 equiv), TFA
Directing Factor
Steric Gradient (Least Hindered)
Electronic (Nitrile Coordination)
Primary Site of Activation
C6
C3
Regioselectivity
>95:5 (C6 : C5)
>90:10 (C3 : C5)
Typical Isolated Yield
75–85%
60–70%
Reaction Temperature
80 °C
110 °C
Primary Failure Mode
Moisture (Catalyst Quenching)
Lack of AgTFA (Failed Halide Abstraction)
References
Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 2014, 12(37), 7318-7327.[Link]
Wan, J.-C., Huang, J.-M., Jhan, Y.-H., & Hsieh, J.-C. "Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation." Organic Letters, 2013, 15(10), 2462-2465.[Link]
Technical Guide: Preparation of Pharmaceutical Intermediates Using Cyanopyridine Acetate Derivatives
Executive Summary This technical guide details the preparation and application of Ethyl (3-cyanopyridin-2-yl)acetate , a critical "cyanopyridine acetate" intermediate. This compound serves as a linchpin in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the preparation and application of Ethyl (3-cyanopyridin-2-yl)acetate , a critical "cyanopyridine acetate" intermediate. This compound serves as a linchpin in the synthesis of fused nitrogen heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are privileged scaffolds in oncology (tyrosine kinase inhibitors), virology (HIV integrase inhibitors), and metabolic disorders (DPP-4 inhibitors like Gemigliptin).
The guide focuses on the
(Nucleophilic Aromatic Substitution) pathway using 2-chloro-3-cyanopyridine, a robust industrial route that offers superior scalability compared to palladium-catalyzed cross-couplings.
Chemical Identity & Mechanistic Basis[1][2]
The Core Intermediate
The term "cyanopyridine acetate" in pharmaceutical contexts most frequently refers to Ethyl (3-cyanopyridin-2-yl)acetate (CAS: 58696-36-5).
Structure: A pyridine ring substituted at the 2-position with an ethyl acetate group and at the 3-position with a nitrile (cyano) group.
Reactivity Profile: The methylene group (
-CH) is highly acidic () due to the electron-withdrawing nature of the pyridine ring and the ester group. The adjacent nitrile group at C3 provides a handle for intramolecular cyclization (e.g., Thorpe-Ziegler) to form fused rings.
Synthetic Strategy: The Retro-Claisen Approach
Direct alkylation of 3-cyanopyridine is difficult. The industry-standard approach utilizes 2-chloro-3-cyanopyridine reacting with ethyl acetoacetate , followed by a retro-Claisen deacetylation.
Why this route?
Regioselectivity: The chlorine at C2 is highly activated for
due to the electron-withdrawing nitrile at C3 and the ring nitrogen.
Yield: Direct substitution with ethyl acetate enolates is sluggish. Using ethyl acetoacetate (a
-keto ester) provides a more nucleophilic enolate, and the subsequent removal of the acetyl group is chemically trivial.
Protocol A: Synthesis of Ethyl (3-cyanopyridin-2-yl)acetate
gas evolution. Stir at 0°C for 30 mins until gas evolution ceases.
Coupling: Dissolve 2-Chloro-3-cyanopyridine (1.0 equiv) in THF (5 Vol) and add dropwise to the enolate solution.
Reaction: Warm to room temperature, then reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
Workup: Cool to 0°C. Quench carefully with saturated
. Extract with Ethyl Acetate (). Dry organic layer over and concentrate to yield the crude -acetyl intermediate.
Step 2: Deacetylation (Retro-Claisen)
Reaction: Dissolve the crude intermediate in Ethanol (10 Vol). Add aqueous Ammonia (25%, 2.0 equiv) or catalytic NaOEt (0.1 equiv) in EtOH.
Conditions: Stir at 40–50°C for 2 hours. The acetyl group is cleaved as ethyl acetate/acetamide.
Purification: Concentrate the solvent. The residue is often purified by recrystallization from Isopropyl Alcohol (IPA) or column chromatography (SiO
).
Target Yield: 75–85% (over 2 steps).
Workflow Diagram
Figure 1: Synthetic workflow for the preparation of Ethyl (3-cyanopyridin-2-yl)acetate via the retro-Claisen strategy.
Application: Synthesis of 1,8-Naphthyridines[1][2][3][4][5]
The primary utility of Ethyl (3-cyanopyridin-2-yl)acetate is in the synthesis of 1,8-naphthyridines via the Friedländer condensation or similar cyclization methods.
Mechanism
The active methylene group (
-C) attacks a carbonyl electrophile (aldehyde/ketone). The nitrile nitrogen then participates in cyclization with the carbonyl oxygen (or an amine source) to close the pyridine ring b.
Knoevenagel Condensation: Aldehyde condenses with the active methylene.
Cyclization: The ammonia attacks the nitrile, forming an amidine which cyclizes with the ester/olefin, or direct cyclization depending on the specific substituents.
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Pathway Diagram
Figure 2: Mechanistic pathway for the conversion of cyanopyridine acetate to 1,8-naphthyridine.
Process Safety & Troubleshooting (E-E-A-T)
Critical Safety Parameters
Hydrogen Evolution: The reaction of NaH with ethyl acetoacetate releases large volumes of Hydrogen gas. Ensure adequate venting and nitrogen flushing.
Exotherm Control: The addition of the chloropyridine to the enolate is exothermic. Maintain temperature <10°C during addition to prevent polymerization of the substrate.
Cyanide Risk: While the nitrile group is generally stable, strong acidic hydrolysis at high temperatures can theoretically release HCN. Maintain basic or neutral conditions during workup.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Moisture in THF
Redistill THF over Na/Benzophenone; use fresh NaH.
Incomplete Deacetylation
Base too weak / Temp too low
Increase temp to 60°C; switch from to NaOEt (catalytic).
Product is Oily/Sticky
Residual Ethyl Acetoacetate
High vacuum distillation or wash crude with Hexanes before crystallization.
Impurity: Hydrolysis
Ester hydrolysis to acid
Avoid strong aqueous bases; use anhydrous conditions for deacetylation if possible.
References
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[3][4] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.[3][4] Link
BenchChem. (2025). Preparation method of 2-chloro-3-cyanopyridine and downstream applications. BenchChem Technical Notes. Link
Sakai, N., et al. (2012).[4] Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal.[4] Organic Letters, 14, 836-839.[4] Link
Organic Chemistry Portal. (2023). Synthesis of 1,8-naphthyridines. Link
National Institutes of Health (NIH). (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. PMC. Link
Improving yield of Methyl 2-(2-cyanopyridin-4-yl)acetate synthesis
Technical Support Center: Synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate Executive Summary The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate presents a classic "chemo-selectivity paradox." You are balancing the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate
Executive Summary
The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate presents a classic "chemo-selectivity paradox." You are balancing the stability of a labile nitrile group (susceptible to hydrolysis) against the conditions required to install the acetate tail or the nitrile itself.
This guide addresses the two most prevalent synthetic routes used in drug discovery and early development:
Method A (The
Route): Displacement of 4-chloro-2-cyanopyridine with dimethyl malonate followed by Krapcho decarboxylation. Best for: Scale-up, cost-efficiency.
Method B (The Pd-Cyanation Route): Palladium-catalyzed cyanation of Methyl 2-(2-chloropyridin-4-yl)acetate. Best for: Late-stage functionalization, mild conditions.
Module 1: The
Malonate Route (Method A)
Core Concept: This method utilizes the electron-deficient nature of the pyridine ring (activated by both the ring nitrogen and the 2-cyano group) to facilitate Nucleophilic Aromatic Substitution (
) at the 4-position.
Workflow Logic (DOT Visualization)
Caption: Stepwise progression from halogenated precursor to final ester via malonate displacement and decarboxylation.
Troubleshooting & Optimization (FAQ Format)
Q1: My reaction turns into a black tar during the malonate displacement. Yield is <30%.
Diagnosis: Uncontrolled exotherm or "base scorching." The deprotonation of dimethyl malonate with NaH is exothermic. If the pyridine substrate is added too quickly or at too high a temperature, polymerization of the pyridine occurs.
Correction:
Pre-form the Enolate: Suspend NaH (1.2 equiv) in dry THF/DMF (3:1 ratio) at 0°C. Add Dimethyl Malonate (1.1 equiv) dropwise. Wait until H2 evolution ceases completely (approx. 30 mins).
Cold Addition: Add the 4-chloro-2-cyanopyridine solution slowly at 0°C. Only warm to Room Temperature (RT) after 1 hour.
Solvent Switch: If tar persists, switch from THF to pure DMF or DMSO, but maintain strict temperature control (<25°C initially).
Q2: During the decarboxylation step, I am losing the nitrile group (forming the amide).
Diagnosis: Hydrolysis.[1][2][3] The Krapcho decarboxylation requires water to drive the reaction, but excess water or high pH hydrolyzes the nitrile.
Correction:
Stoichiometry is King: Use exactly 1.1 equivalents of water relative to the diester. Do not use "wet DMSO" arbitrarily.
Salt Selection: Switch from LiCl to NaCl . LiCl is more Lewis-acidic and can accelerate nitrile hydration. NaCl is milder.
Temperature: Do not exceed 135°C. The nitrile hydrolysis rate spikes significantly above 140°C.
Q3: The decarboxylation is incomplete; I have a mix of mono-ester and di-ester.
Diagnosis: Stalled reaction due to insufficient heat or chloride ion concentration.
Correction:
Add more salt (NaCl) to saturation.
Microwave irradiation (140°C for 20-40 min) often drives this to completion cleaner than thermal heating because of the shorter reaction time, sparing the nitrile.
Module 2: The Pd-Catalyzed Cyanation Route (Method B)
Core Concept: Converting the commercially available Methyl 2-(2-chloropyridin-4-yl)acetate into the nitrile using a Palladium(0) source and a cyanide donor (Zn(CN)2).
Decision Tree: Low Yield Diagnosis
Caption: Diagnostic logic for troubleshooting palladium-catalyzed cyanation failures.
Troubleshooting & Optimization (FAQ Format)
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. [4]
Diagnosis: Catalyst deactivation by cyanide. Free cyanide ions (
) are potent poisons for Pd catalysts, forming inactive species.
Correction:
Slow Release: Use
instead of NaCN/KCN. Zinc cyanide releases cyanide slowly, keeping the free cyanide concentration low.
Add Zinc Dust: Add 10-20 mol% of elemental Zinc dust. This helps reduce any oxidized Pd(II) back to the active Pd(0) species in situ.
Ligand Choice: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These bidentate ligands have a wide bite angle that stabilizes the Pd center against cyanide displacement.
Q2: I see the product on LCMS, but I lose it during aqueous workup.
Diagnosis: The pyridine nitrogen makes the product water-soluble at low pH, or the ester hydrolyzes.
Correction:
Buffer the Workup: Do not use 1M HCl or strong acids to quench. Use Saturated
or a Phosphate Buffer (pH 7).
Extraction Solvent: Pyridines love water. DCM (Dichloromethane) is often insufficient. Use 10% Methanol in Chloroform or Ethyl Acetate for extraction. Perform 3-4 extractions, not just one.
Q3: How do I remove the residual Palladium? It's colored.
Correction: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or charcoal) for 30 minutes before filtration. Residual Pd can catalyze decomposition of the product upon storage.
Summary of Quantitative Standards
Parameter
Method A ( + Decarb)
Method B (Pd-Cyanation)
Typical Yield
65 - 75% (2 steps)
80 - 90%
Cost
Low (Cheap reagents)
High (Pd catalyst, Ligands)
Scalability
High (Kg scale possible)
Moderate (Waste disposal issues)
Critical Risk
Decarboxylation control
Catalyst poisoning ()
Key Reagent
NaH / DMSO
/ dppf /
References
Krapcho Decarboxylation Mechanism & Conditions
Title: The Krapcho Dealkoxycarbonylation Reaction.[5]
Technical Support Center: Stability & Storage of Methyl 2-(2-cyanopyridin-4-yl)acetate
Case ID: EST-CY-4YL-STAB Status: Open Priority: High (Degradation Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction Welcome to the Technical Support Center. You are accessing this guide b...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: EST-CY-4YL-STAB
Status: Open
Priority: High (Degradation Risk)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are accessing this guide because you are working with Methyl 2-(2-cyanopyridin-4-yl)acetate , a critical scaffold in medicinal chemistry.
This compound presents a unique stability paradox. While the pyridine ring is generally robust, the specific electronic environment created by the 2-cyano group and the 4-acetate moiety creates a "perfect storm" for ester hydrolysis and oxidative degradation. This guide moves beyond generic "store in a cool dry place" advice to explain the molecular mechanics of failure and how to prevent them.
Module 1: The Mechanistic "Why" (Root Cause Analysis)
To prevent degradation, you must understand the forces driving it. This is not a standard aliphatic ester; it is an electronically activated system.
The Electronic Activation Effect
The stability of this ester is compromised by two synergistic electron-withdrawing groups (EWG):
The Pyridine Nitrogen: Naturally electron-deficient.
The 2-Cyano Group: A strong EWG that further depletes electron density from the ring.
Consequence: The pyridine ring acts as a powerful electron sink. This pulls electron density away from the ester carbonyl carbon (at the 4-position side chain), making it highly electrophilic ($ \delta+ $). It is significantly more susceptible to nucleophilic attack by water (hydrolysis) than a standard methyl acetate.
The "Acidic Proton" Trap
The methylene group ($ -CH_2- $) bridging the ring and the ester is flanked by two EWGs.
Risk: These protons are acidic ($ pK_a \approx 18-20 $ vs. 25 for standard esters).
Result: In the presence of moisture and trace base (even from glass surfaces), the compound can undergo enolization . This leads to the characteristic "yellowing" of the sample, which precedes hydrolysis and oxidative oligomerization.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The mechanism of moisture-induced hydrolysis. The electron-deficient cyanopyridine ring accelerates the initial nucleophilic attack by water.
Module 2: The "Zero-Hydrolysis" Storage Protocol
Do not rely on standard refrigeration. Follow this Self-Validating Storage System (SVSS) .
The Protocol
Step
Action
Technical Rationale
1. Isolation
Lyophilize or high-vacuum dry (< 1 mbar) for 12h.
Removes trace lattice water that acts as a hydrolysis initiator.
2. Container
Use Amber Glass with Teflon (PTFE) lined caps .
Amber blocks UV (prevents radical oxidation). PTFE prevents leaching of alkali from paper/rubber liners.
3. Atmosphere
Backfill with Argon (preferred) or Nitrogen.
Argon is heavier than air and creates a better "blanket" over the solid than Nitrogen.
4. Desiccant
Place vial inside a secondary jar containing P₂O₅ or Activated Molecular Sieves (4Å).
Creates a "double-barrier" system. P₂O₅ is an irreversible water scavenger (unlike silica gel).
5. Thermal
Store at -20°C .
Arrhenius equation dictates that lowering T from 25°C to -20°C slows hydrolysis rate by ~20-30x.
Workflow Visualization
Figure 2: The "Zero-Hydrolysis" workflow ensures multiple barriers against moisture ingress.
Module 3: Troubleshooting & FAQs
Q1: My white solid has turned pale yellow. Is it ruined?
Diagnosis: This indicates enolization or slight oxidation of the alpha-methylene protons, likely due to trace basicity on the glass surface or light exposure.
Solution: Check purity via NMR. If purity is >95%, you can repurify via a short silica plug (neutralized with 1% TEA, then flushed). If <90%, recrystallize.
Prevention: Ensure the storage vial was acid-washed (HCl) and dried to remove surface alkali from the glass.
Q2: I smell a faint vinegar-like odor when opening the vial.
Diagnosis:Critical Failure. This is the smell of acetic acid (or the specific carboxylic acid derivative) and methanol. Hydrolysis has occurred.[1][2]
Action: Do not use for sensitive couplings. The free acid will poison catalysts (e.g., Pd) or interfere with stoichiometry.
Q3: Can I store this in DMSO stock solutions?
Diagnosis:High Risk. DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the ester rapidly at room temperature.
Action: Only prepare DMSO stocks immediately before biological assays. Do not store them for >24 hours.
Q4: The 1H-NMR shows a new singlet at ~3.7 ppm and a broad singlet at ~10-12 ppm.
Diagnosis:
3.7 ppm: Not the ester methoxy (usually ~3.6-3.7). Check if it aligns with free Methanol.
10-12 ppm: This is the carboxylic acid proton ($ -COOH $).
Module 4: Quality Control & Validation
Before using stored material in a critical step (e.g., GMP synthesis or expensive coupling), validate integrity.
Technical Support Center: Troubleshooting Methyl 2-(2-cyanopyridin-4-yl)acetate in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing solubility, stability, or assay-reproducibility issues when handling Methyl 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing solubility, stability, or assay-reproducibility issues when handling Methyl 2-(2-cyanopyridin-4-yl)acetate in Dimethyl Sulfoxide (DMSO).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind compound behavior, provide self-validating experimental protocols, and establish robust handling frameworks to ensure the integrity of your high-throughput screening (HTS) or benchtop assays.
Part 1: Diagnostic Overview & Mechanistic Causality
Methyl 2-(2-cyanopyridin-4-yl)acetate is a structurally complex molecule containing a weakly basic pyridine ring, a strongly electron-withdrawing cyano group, and a hydrophobic, hydrolyzable methyl ester. While DMSO is an excellent polar aprotic solvent for initial dissolution, three primary mechanisms drive failure during storage and assay dilution:
Kinetic Shock (Precipitation): Rapid dilution of the DMSO stock into neutral aqueous media causes local concentration spikes, forcing the hydrophobic ester moiety out of solution before it can thermodynamically equilibrate[1].
Ester Hydrolysis (Degradation): DMSO is highly hygroscopic. Absorption of atmospheric moisture introduces trace water, which slowly hydrolyzes the methyl acetate group into an inactive acetic acid derivative[2].
Polymorphic Transition (Crystallization): Repeated freeze-thaw cycles provide the activation energy for the compound to transition from a highly soluble amorphous state to a thermodynamically stable, insoluble crystalline lattice (Oswald's Rule of Stages)[3].
Mechanisms of compound degradation and crystallization in DMSO over time.
Part 2: Expert FAQs
Q1: Why does my compound precipitate instantly when I dilute the DMSO stock into my cell culture media?A1: This is a classic case of exceeding the compound's thermodynamic solubility combined with "kinetic shock." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the solvent diffuses into the water faster than the compound can solvate, leaving the hydrophobic methyl ester exposed. To prevent this, you must lower the final DMSO concentration (preferably <0.5% to avoid cytotoxicity) and utilize a stepwise, dropwise dilution technique with continuous vortexing[1][4].
Q2: Can I adjust the pH of my aqueous buffer to improve solubility?A2: Theoretically, protonating the pyridine nitrogen forms a highly soluble salt. However, the strongly electron-withdrawing 2-cyano group significantly lowers the pKa of the pyridine ring (often well below pH 3.0)[5]. Lowering your assay buffer to pH < 2.5 will dissolve the compound, but this is biologically incompatible with most cell-based assays. Instead, rely on non-ionic co-solvents.
Q3: My DMSO stock lost biological activity after a month at -20°C, but there is no visible precipitate. What happened?A3: The compound likely underwent ester hydrolysis. DMSO acts as a sponge for atmospheric moisture. Even brief exposures to humid lab air during repeated pipetting introduce trace water. Over time, this water hydrolyzes the methyl 2-(2-cyanopyridin-4-yl)acetate into its corresponding carboxylic acid, drastically altering its target binding affinity[2].
Q4: I found crystals in my DMSO stock after thawing it for the third time. Heating it to 37°C isn't working. How do I fix this?A4: According to Oswald's Rule of Stages, compounds initially dissolve in their highest-energy, most soluble amorphous form. Freeze-thaw cycles provide the kinetic energy required for the molecules to rearrange into their lowest-energy, least soluble crystalline polymorph[3]. Once this crystalline lattice forms, it is exceptionally difficult to redissolve. You must prevent this by creating single-use aliquots immediately upon initial dissolution.
Diagnostic workflow for resolving aqueous precipitation of DMSO stocks.
Part 3: Quantitative Data & Compatibility Matrices
When thermodynamic solubility is the limiting factor, co-solvents must be employed to encapsulate the hydrophobic moieties of the compound[4][5]. Use the following matrix to select the appropriate additive for your assay.
Table 1: Co-Solvent Compatibility Matrix
Co-Solvent / Additive
Typical Conc. Range
Mechanism of Action
Assay Compatibility & Notes
Tween® 80
0.1% - 1.0%
Micellar encapsulation of the hydrophobic ester.
Excellent for biochemical assays; may lyse cells at >0.1%.
PEG 400
5.0% - 20.0%
Reduces overall polarity of the aqueous phase.
Good for in vivo dosing; increases viscosity significantly.
BSA (Bovine Serum Albumin)
0.1% - 1.0%
Acts as a hydrophobic carrier protein.
Ideal for cell culture; mimics physiological protein binding.
Glycine-HCl (pH 2.5)
50 mM
Protonates the weakly basic pyridine nitrogen.
In vitro only. Highly toxic to living cells; alters protein folding.
Table 2: Diagnostic Matrix for DMSO Stock Issues
Visual Observation
Root Cause
Mechanistic Explanation
Corrective Action
Cloudy upon dilution
Kinetic Shock
Local concentration exceeds solubility limit.
Use Protocol 2 (Dropwise addition).
Clear, but assay fails
Ester Hydrolysis
Trace water absorbed by hygroscopic DMSO.
Discard stock. Use Protocol 1 (Argon blanketing).
Needle-like crystals in stock
Polymorphic Shift
Freeze-thaw induced transition to stable crystal.
Discard stock. Aliquot future batches to avoid freeze-thaw.
Part 4: Self-Validating Experimental Protocols
To guarantee experimental reproducibility, standard operating procedures must include internal validation checkpoints. Implement the following protocols in your laboratory.
Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks
Objective: Prevent ester hydrolysis and polymorphic crystallization during long-term storage.
Equilibration: Allow the lyophilized vial of Methyl 2-(2-cyanopyridin-4-yl)acetate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes instant condensation of atmospheric moisture onto the powder.
Dissolution: Add anhydrous, cell-culture grade DMSO (>99.9% purity) to achieve the desired concentration (e.g., 10 mM). Vortex gently for 60 seconds.
Validation (Baseline Weight): Weigh the sealed master vial on an analytical balance and record the mass.
Self-Validation Checkpoint: Before using the stock next month, re-weigh it. A weight gain of >1% indicates water absorption by the DMSO[2]. If this occurs, the ester has likely hydrolyzed, and the stock should be discarded.
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL per tube).
Argon Overlay: Gently blow dry Argon or Nitrogen gas over the top of each aliquot for 3 seconds to displace ambient oxygen and moisture before sealing.
Storage: Store at -80°C. Do not subject to freeze-thaw cycles.
Protocol 2: Stepwise Aqueous Dilution to Prevent Kinetic Shock
Objective: Dilute the compound into aqueous media without triggering hydrophobic precipitation.
Pre-warming: Pre-warm your aqueous assay buffer or cell culture media to 37°C. Causality: Higher temperatures increase the thermodynamic solubility limit of the aqueous phase.
Vortex Preparation: Place the tube containing the aqueous media on a vortex mixer at medium speed.
Dropwise Addition: Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortexing liquid. Do not let the DMSO run down the side of the tube[1].
Validation (Tyndall Effect): Hold the final diluted solution up to a bright light source against a dark background.
Self-Validation Checkpoint: If the solution scatters light (appears slightly milky or blue-ish), you have formed a colloidal suspension (sub-visible precipitation). To quantitatively validate, measure the Optical Density at 600 nm (OD600). An OD600 > 0.05 compared to a vehicle-only blank confirms kinetic shock. If this occurs, you must utilize a co-solvent from Table 1.
References
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | ResearchGate | [Link]
Troubleshooting nitrile hydration side reactions in cyanopyridine derivatives
Welcome to the Advanced Technical Support Center. For researchers and drug development professionals working with cyanopyridine derivatives, the unintended hydration of the nitrile group (–CN) to a primary amide (–CONH₂)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. For researchers and drug development professionals working with cyanopyridine derivatives, the unintended hydration of the nitrile group (–CN) to a primary amide (–CONH₂) or carboxylic acid (–COOH) is a notorious bottleneck. This guide synthesizes mechanistic causality, field-proven troubleshooting workflows, and self-validating protocols to help you control, suppress, or selectively drive this chemical transformation.
Mechanistic Insights: The Causality of Cyanopyridine Hydration
To troubleshoot a side reaction, you must first understand its thermodynamic and kinetic drivers. Cyanopyridines are highly susceptible to hydration due to the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the nitrile carbon.
This susceptibility is drastically amplified in 2-cyanopyridines . The proximity of the pyridine nitrogen to the cyano group allows for synergistic, bidentate coordination to transition metals (such as Pd, Ru, Ce, or Au)[1]. This chelation converts the cyano-nitrogen into an imino-like species with higher Lewis basicity, severely lowering the activation energy for nucleophilic attack by water[1]. In fact, 2-cyanopyridine is so reactive toward water that it is utilized industrially as a chemical dehydrating agent to drive thermodynamically unfavorable reactions[2].
Mechanistic pathway of transition-metal-catalyzed cyanopyridine hydration and over-hydrolysis.
Troubleshooting Guide & FAQs
Q1: During a Suzuki-Miyaura cross-coupling of a bromocyanopyridine, LC-MS shows massive conversion to the primary amide (M+18). Why is this happening?A1: Standard Suzuki conditions utilize aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane) and Palladium catalysts. Palladium is a highly efficient, well-documented catalyst for nitrile hydration[3]. When water, hydroxide ions, and Pd are present simultaneously, the cyanopyridine coordinates to the Pd center, and the aqueous base attacks the activated nitrile carbon. The cross-coupling is outcompeted by the hydration kinetics.
Q2: How do I completely suppress this hydration side reaction during metal-catalyzed cross-couplings?A2: You must disrupt the catalytic hydration cycle by eliminating water and preventing bidentate coordination:
Eliminate Water: Switch from aqueous bases to finely milled, strictly anhydrous bases (e.g., CsF, K₃PO₄, or Cs₂CO₃) in anhydrous solvents (e.g., 1,4-dioxane or toluene).
Saturate the Metal: Use sterically bulky, electron-rich bidentate or Buchwald-type ligands (e.g., XPhos, dppf). A tightly ligated metal center prevents the cyanopyridine from establishing the bidentate coordination required for rapid hydration[3].
Q3: When chemoselective hydration to the primary amide is my actual goal, how do I prevent over-hydrolysis to the carboxylic acid?A3: Avoid traditional harsh conditions (refluxing NaOH or H₂SO₄). Instead, utilize neutral transition-metal catalysis. The Ghaffar-Parkins Pt catalyst[4] or Rh(I)-NHC complexes[5] demonstrate exceptional chemoselectivity, stopping strictly at the primary amide stage without cleaving the C-N bond to form the acid. Alternatively, heterogeneous gold nanoparticles can achieve this selectively even at room temperature[6].
Quantitative Data & Benchmarking
The position of the cyano group on the pyridine ring dictates the kinetic rate of the hydration side reaction. Use the table below to anticipate the severity of hydration based on your specific substrate isomer[6][7].
Substrate
Relative Hydration Time (Standard Catalytic Conditions)
Solvent: Inject anhydrous 1,4-dioxane (0.2 M) via syringe.
Execution: Stir the mixture at 80 °C for 4 hours under positive Argon pressure.
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The protocol is successful if the chromatogram shows the target cross-coupled mass and a strict absence of the [M+18]⁺ peak (amide byproduct). If[M+18]⁺ is present, moisture has compromised the system; check solvent purity and base hygroscopicity.
Troubleshooting workflow for eliminating amide byproducts in cross-coupling reactions.
Protocol B: Chemoselective Hydration to Amide (Preventing Acid Formation)
Use this protocol when the primary amide is the desired target, avoiding over-hydrolysis.
Step-by-Step Methodology:
Preparation: In an open-air round-bottom flask, add the cyanopyridine (1.0 equiv).
Catalyst: Add the Ghaffar-Parkins catalyst (Pt-based) at 0.2 mol% loading[4].
Solvent: Add a 1:1 mixture of Isopropanol and Deionized Water (0.5 M).
Execution: Heat the mixture to 80 °C and stir for 5 hours. No external acids or bases are required.
Validation Checkpoint: Analyze the crude mixture via LC-MS.
Self-Validation: The protocol is successful when the starting material is consumed, the [M+18]⁺ (amide) peak is dominant, and there is a strict absence of the [M+19]⁺ peak (carboxylic acid, considering ionization differences). The neutral pH guarantees the C-N bond of the amide remains intact.
References
Recent advances in transfer hydration of nitriles with amides or aldoximes
National Institute of Inform
Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine
RSC Publishing
Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis
City University of Hong Kong
A General and Efficient Heterogeneous Gold-Catalyzed Hydration of Nitriles in Neat Water under Mild
An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
Technical Support Center: Optimizing Recrystallization of Methyl 2-(2-cyanopyridin-4-yl)acetate
Welcome to the technical support center for the purification of Methyl 2-(2-cyanopyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Methyl 2-(2-cyanopyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this compound. We will delve into the principles of solvent selection, provide a step-by-step experimental workflow, and offer solutions to common challenges you may encounter.
Understanding the Molecule: A Starting Point for Solvent Selection
Methyl 2-(2-cyanopyridin-4-yl)acetate possesses a unique combination of functional groups that dictate its solubility and, consequently, the choice of an appropriate recrystallization solvent. The molecule contains a polar cyanopyridine ring and a methyl ester group, which contribute to its polarity. The presence of the nitrogen atom in the pyridine ring and the cyano and ester groups allow for potential hydrogen bonding with protic solvents and strong dipole-dipole interactions with polar aprotic solvents.
Based on its structure, we can anticipate that Methyl 2-(2-cyanopyridin-4-yl)acetate will exhibit moderate to good solubility in polar organic solvents. The principle of "like dissolves like" is a fundamental concept in determining a suitable solvent for recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for Methyl 2-(2-cyanopyridin-4-yl)acetate?
A1: There is no single "perfect" solvent for every compound, as the ideal choice depends on the specific impurities present. However, based on the molecular structure, solvents of intermediate to high polarity are excellent starting points for screening. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2][3]
Q2: How do I choose between a single-solvent and a two-solvent system?
A2: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets all the criteria for good recrystallization cannot be found, a two-solvent (or mixed-solvent) system is a powerful alternative.[4] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Q3: My compound is described as a "yellow to brown solid or liquid." How does this affect my approach to recrystallization?
A3: The ambiguous physical state suggests that your sample may be impure or that its melting point is close to room temperature. If your sample is a liquid or a low-melting solid, standard recrystallization may be challenging. In such cases, you might need to consider alternative purification techniques like column chromatography. If it is a solid, the color suggests the presence of impurities, which recrystallization is well-suited to remove.
Q4: How much solvent should I use for the recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[5] Using too much solvent will result in a lower yield as more of the compound will remain dissolved in the mother liquor upon cooling.[6][7]
Experimental Workflow: A Systematic Approach to Solvent Selection
This protocol outlines a systematic, small-scale approach to screen for the optimal recrystallization solvent or solvent system.
Objective: To identify a suitable solvent or solvent pair for the recrystallization of Methyl 2-(2-cyanopyridin-4-yl)acetate.
Materials:
Crude Methyl 2-(2-cyanopyridin-4-yl)acetate
A selection of solvents with varying polarities (see Table 1)
Small test tubes or vials
Heating apparatus (hot plate, water bath, or sand bath)
Ice bath
Procedure:
Initial Solubility Tests (Room Temperature):
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
Add 0.5 mL of a single solvent to each test tube at room temperature.
Agitate the mixture and observe the solubility. A good potential solvent will not dissolve the compound at this stage.[8]
Hot Solvent Solubility Tests:
Gently heat the test tubes containing the undissolved solid in the appropriate heating bath.
Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
An ideal solvent will dissolve the compound completely at an elevated temperature.
Cooling and Crystal Formation:
Allow the hot, clear solutions to cool slowly to room temperature.
If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.[4]
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
Observe the quantity and quality of the crystals formed. A successful test will yield a good crop of well-formed crystals.
Data Interpretation:
The ideal single solvent will exhibit low solubility at room temperature and high solubility at its boiling point, and will produce a good yield of crystals upon cooling. If no single solvent is ideal, consider a two-solvent system.
Table 1: Suggested Solvents for Screening
Solvent Class
Examples
Expected Solubility of Methyl 2-(2-cyanopyridin-4-yl)acetate
Polar Protic
Water, Ethanol, Methanol, Isopropanol
Potentially good solubility, especially when heated. Water may be a good "poor" solvent in a mixed system with a more polar organic solvent.
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile
Likely to be good solvents. Ethyl acetate is often a good starting point.
Non-polar
Hexane, Toluene, Dichloromethane
Likely to be poor solvents, but could be useful as the "poor" solvent in a two-solvent system.
This table is based on the predicted polarity of the target molecule. Experimental verification is crucial.
Visualizing the Workflow
Caption: Workflow for single-solvent recrystallization screening.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization and provides actionable solutions.
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.[4][7]
Solution 2: Change Solvents. The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.
Solution 3: Use a Two-Solvent System. Dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise while heating until turbidity is observed.
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is a common problem that can arise from several factors.
Solution 1: Too Much Solvent. You may have used an excess of solvent, meaning the solution is not supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then cool it again.[6][7]
Solution 2: Induce Crystallization.
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide a nucleation site for crystal growth.[2]
Seeding: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystallization.[4]
Solution 3: Insufficient Cooling. Ensure the solution has been cooled for an adequate amount of time in an ice bath.
Q: The recrystallization resulted in a very low yield. How can I improve it?
A: A low yield can be frustrating, but there are several ways to optimize it.
Solution 1: Minimize Solvent Usage. Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
Solution 2: Avoid Premature Crystallization. If crystals form too early (e.g., during hot filtration), some of your product will be lost. Ensure your filtration apparatus is pre-heated.[4]
Solution 3: Cool Thoroughly. Make sure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of the solution.
Solution 4: Recover a Second Crop. The filtrate (mother liquor) after the first filtration will still contain some dissolved product. Concentrating the mother liquor by boiling off some of the solvent and re-cooling can often yield a second crop of crystals.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. PubChem. Retrieved from [Link]
Kalso, R. (2024). Recrystallization (chemistry). In Research Starters: Chemistry. EBSCO.
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Pittsburgh. (n.d.). Recrystallization. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-2-(3-methylpyridin-4-yl)acetate. PubChem. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
MilliporeSigma. (n.d.). Methyl 2-(3-cyanopyridin-4-yl)acetate. Retrieved from [Link]
Hong, X., & MacMillan, D. W. C. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23486–23492. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Comin, M., & Rossi, S. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6245. [Link]
Fonseca, R. D., et al. (2017). First-Order Hyperpolarizability of Triphenylamine Derivatives Containing Cyanopyridine: Molecular Branching Effect. The Journal of Physical Chemistry C, 121(51), 28559–28567. [Link]
Djou'ou, A. C. Y., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au, 3(1), 38–45. [Link]
Sreekanth, K., et al. (2025). Synthesis, Optical and Electrochemical Properties of New Cyanopyridine Derivatives. ResearchGate. [Link]
Ohshiro, Y., & Kikuta, H. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Chemical Society, 1996(12), 1054-1060. [Link]
Nguyen, T. H. T., et al. (2026). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances, 16(1), 1-17. [Link]
American Elements. (n.d.). Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate. Retrieved from [Link]
Brand, C., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(20), 22765–22778. [Link]
Wang, Y., et al. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 31(1), 786. [Link]
Naeimi, H., & Nazifi, Z. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(7), 1475-1481. [Link]
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
Technical Support Center: Handling Methyl 2-(2-cyanopyridin-4-yl)acetate
Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate is a highly functionalized, moisture-sensitive building block frequently used in the synthesis of complex pharmaceuticals and allosteric modulators. Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate is a highly functionalized, moisture-sensitive building block frequently used in the synthesis of complex pharmaceuticals and allosteric modulators. Its structural architecture features three distinct sites vulnerable to aqueous interference: an activated nitrile, a hydrolyzable ester, and highly acidic alpha-protons. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the integrity of this compound during storage, handling, and reaction execution.
Mechanistic Insights: The "Why" Behind the Sensitivity
To effectively handle Methyl 2-(2-cyanopyridin-4-yl)acetate, researchers must understand the causality behind its degradation. The molecule does not simply "break down" in water; it undergoes specific, predictable side reactions driven by its electronic environment:
Nitrile Hydration (C2 Position): The cyano group at the 2-position of the pyridine ring is exceptionally electrophilic due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen. Kinetic studies demonstrate that 2-cyanopyridinium species hydrolyze at rates exponentially faster than their 3- or 4-cyano isomers[1]. Even at ambient temperatures, trace moisture can convert the nitrile into a picolinamide derivative[2].
Ester Hydrolysis (C4 Position): The methyl acetate group is susceptible to standard base- or acid-catalyzed hydrolysis, cleaving the methyl group to yield the corresponding carboxylic acid.
Enolate Quenching (Alpha-Protons): The methylene bridge (-CH₂-) is flanked by the electron-withdrawing ester and the 4-pyridyl group, making these protons highly acidic[3]. In base-mediated downstream reactions, trace water will competitively protonate the formed enolate, physically quenching the reaction without destroying the starting material.
Degradation pathways of Methyl 2-(2-cyanopyridin-4-yl)acetate upon moisture exposure.
Handling & Storage Protocols: The "How"
Every protocol must function as a self-validating system to eliminate guesswork. Follow this step-by-step methodology to achieve <10 ppm H₂O in your reaction mixtures.
Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this vacuum/argon cycle three times.
Solvent Dispensing: Transfer anhydrous solvent (e.g., THF or Toluene) using a gas-tight syringe.
Self-Validation Step: Perform a Karl Fischer (KF) titration on a 1 mL aliquot of the solvent. Proceed only if H₂O < 10 ppm.
Azeotropic Drying (If compromised): If the compound has been exposed to ambient humidity, dissolve the batch in anhydrous toluene (10 mL per gram of compound). Evaporate the solvent under reduced pressure at 30°C. The water will co-distill with the toluene. Repeat this process twice.
Final Desiccation: Place the solid under high vacuum (0.01 mbar) for 12 hours at room temperature. Do not apply heat , as elevated temperatures in the presence of residual moisture exponentially accelerate nitrile hydrolysis[4].
System Validation: Before scaling up your reaction, dissolve 1 mg of the dried compound in anhydrous CDCl₃ and run a rapid ¹H NMR. The absence of a broad singlet at ~6.0–7.5 ppm (amide NH₂) validates the integrity of the batch.
Decision tree for handling the compound based on downstream reaction sensitivity.
Troubleshooting & FAQs
Q: My LC-MS shows a dominant mass of [M+18]⁺. What happened?A: The +18 Da mass shift (from m/z 177.06 to 195.07) indicates the hydration of the 2-cyano group to the corresponding picolinamide derivative. Because the 2-cyano position is highly activated, it acts as a moisture scavenger, pulling trace water from the atmosphere or wet solvents[2]. You must rigorously dry your reagents and purge your system with Argon.
Q: Can I store this compound in a standard laboratory refrigerator?A:No. Standard refrigerators have high internal humidity. When the cold container is opened, condensation immediately forms on the compound. Store the compound in an argon-filled desiccator or a glovebox at room temperature. If cold storage is mandatory, seal the primary vial inside a secondary jar filled with Drierite (calcium sulfate), and allow the entire assembly to warm to room temperature before opening.
Q: Why did my base-catalyzed alkylation fail, even though the starting material was perfectly intact?A: The alpha-protons on the acetate group are highly acidic[3]. If trace moisture is present during the addition of a strong base (e.g., LDA or NaH), the water will rapidly protonate the formed enolate. This reverts the intermediate back to the starting material and consumes your base. This is a physical quenching mechanism, which is why your starting material appears unreacted.
Analytical Detection of Degradation
To establish a self-validating workflow, use the following quantitative markers to compare intact Methyl 2-(2-cyanopyridin-4-yl)acetate against its moisture-degraded byproducts.
Welcome to the technical support hub for Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1805158-26-2).[1][2] This intermediate is a critical scaffold in kinase inhibitor discovery.[2] Its purification is non-trivial due to the competing reactivities of the methyl ester (susceptible to hydrolysis) and the 2-cyano group (electron-withdrawing, reducing pyridine basicity).[1][3]
This guide replaces generic advice with chemically specific protocols derived from the unique electronic properties of the cyanopyridine ring.
The Chemical Reality (Why standard methods fail)
pKa Anomaly: The 2-cyano group is strongly electron-withdrawing.[1][2][3][4] The conjugate acid of 2-cyanopyridine has a pKa of approx -0.26 , compared to ~5.25 for unsubstituted pyridine.[1][3][4]
Consequence: You cannot extract this product into the aqueous phase using 1N HCl.[2] It will remain in the organic layer.[2] Using stronger acid (e.g., 6N HCl) to force protonation will hydrolyze the nitrile to an amide or acid.[2]
Hydrolysis Race: In basic conditions, the methyl ester hydrolyzes faster than the nitrile, but both are labile.
Diagnostic Triage: Identify Your Impurity[1][2]
Before selecting a protocol, match your observation to the likely impurity profile in Table 1.
Table 1: Impurity Profiling & Diagnostics
Impurity Type
Likely Identity
Diagnostic Observation
Origin
Hydrolysis A
2-(2-cyanopyridin-4-yl)acetic acid
TLC: Streaks near baseline.[1][2][3] NMR: Loss of -OMe singlet (~3.7 ppm).[1][2]
Ester hydrolysis (wet solvents or high pH workup).[1][2][3]
Hydrolysis B
Methyl 2-(2-carbamoylpyridin-4-yl)acetate
LCMS: M+18 peak.[1][2][3] NMR: New broad singlets (NH2).
Use the following logic flow to determine the safest purification route for your crude mixture.
Caption: Figure 1.[1][2][3] Decision matrix for purification based on impurity polarity and physical appearance.
Technical Protocols
Protocol A: The "Do No Harm" Workup (Prevention)
Use this immediately after reaction completion to prevent impurity formation.[3]
The Mechanism: Because the product does not protonate easily, we use a pH-controlled wash to remove acidic impurities without losing the product to the aqueous phase.[3]
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
Acid Wash (Mild): Wash organic layer with 0.5 M Citric Acid (pH ~3-4).[1][2][3]
Why: This removes basic impurities (e.g., dimethylamine, inorganic bases) and very polar pyridine byproducts. The target molecule (pKa -0.[1][2]26) stays in the EtOAc.[2]
Warning: Do NOT use HCl.[1][2] Strong mineral acids can induce local hydrolysis at the interface.[2]
Base Wash (Rapid): Wash quickly with cold saturated NaHCO3.
Why: Removes the carboxylic acid impurity (Hydrolysis A).[2][3]
Critical: Keep contact time under 2 minutes to prevent ester hydrolysis.[1][2]
Dry: Dry over MgSO4 (neutral) rather than Na2SO4 (slightly basic) if possible, or filtered quickly.
Protocol B: Recrystallization (The Polarity Switch)
Best for: Removing starting materials and non-polar tars.[2][3]
This molecule exhibits a sharp solubility curve in alcoholic solvents.[1][2]
Dissolution: Dissolve crude solid in minimal boiling Isopropanol (IPA) .
Hot Filtration: If dark particles (Pd/C) remain, filter hot through a Celite pad.[1][2][3]
Anti-solvent Addition: Remove from heat. Add n-Heptane dropwise until persistent cloudiness appears (approx 1:1 ratio with IPA).[1][2][3]
Crystallization: Allow to cool to room temperature slowly (2 hours), then chill to 0°C.
Collection: Filter and wash with cold 10% IPA in Heptane.
Protocol C: Buffered Flash Chromatography
Best for: Separating the amide impurity (Hydrolysis B) and difficult regioisomers.[2][3]
Standard silica gel is slightly acidic (pH 6.5).[1][2] Pyridine derivatives can hydrogen-bond to silanols, causing "streaking" (tailing) which ruins separation.[1][2][3]
Modifier: Add 1% Triethylamine (Et3N) to the solvent reservoirs.
Mechanism:[1][2][6][7][8][9] Et3N blocks the acidic silanol sites on the silica, allowing the cyanopyridine to elute as a sharp band.
Gradient: 0% to 40% EtOAc over 15 CV (Column Volumes).
Note: The product typically elutes around 25-30% EtOAc.[2] The amide impurity elutes later (>50% EtOAc).[2]
Troubleshooting & FAQs
Q1: I tried extracting with 1N HCl to remove non-basic impurities, but my yield was near zero. Where did it go?A: It is likely still in your organic layer, or degraded.[2][3]
Explanation: As noted in the Executive Summary, the 2-cyano group reduces the pyridine ring's basicity to negligible levels (pKa -0.26).[1][3][4] 1N HCl is not strong enough to protonate it quantitatively to pull it into water.[2] If you used stronger acid, you likely hydrolyzed the nitrile.
Fix: Check the organic layer.[2][3] If the product is there, proceed to Protocol B.
Q2: My product is an oil, but it should be a solid. How do I solidify it?A: This "oiling out" is usually caused by residual solvent (toluene/DMF) or trace impurities lowering the melting point.[1][2][3]
Fix: Perform a "trituration."[1][2][3] Dissolve the oil in a minimal amount of Diethyl Ether or MTBE, then add Pentane or Hexane until cloudy. Sonicate the flask. This mechanical agitation often induces nucleation.[1][2] Rotovap down and repeat if necessary.[1][2]
Q3: I see a new spot on TLC after leaving the crude in solution overnight.A: You are observing spontaneous hydrolysis.
Mechanism: Methyl esters on electron-deficient rings are highly electrophilic.[1][2][3] Trace moisture in the solvent, catalyzed by the pyridine ring itself (acting as a base), promotes hydrolysis.
Fix: Store the crude material dry and at -20°C. Do not leave in solution.
References
pKa of Cyanopyridines
Source: PubChem.[2] (n.d.). 2-Pyridinecarbonitrile (Compound).[1][2][3][6][10][11] National Library of Medicine.[2]
Thermal stability and decomposition of Methyl 2-(2-cyanopyridin-4-yl)acetate
Welcome to the Technical Support Center for Methyl 2-(2-cyanopyridin-4-yl)acetate . As a Senior Application Scientist, I understand that this compound is a critical "push-pull" intermediate in drug discovery—often used a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 2-(2-cyanopyridin-4-yl)acetate .
As a Senior Application Scientist, I understand that this compound is a critical "push-pull" intermediate in drug discovery—often used as a scaffold for xanthine oxidase inhibitors (like Topiroxostat analogs) or other heterocyclic APIs. Its structure features an electron-deficient pyridine ring substituted with both an electron-withdrawing cyano group and an oxidizable/hydrolyzable acetate arm. This combination creates a unique stability profile that requires precise handling.
Below is your technical guide, structured to address the specific stability and decomposition challenges you will face in the lab.
Part 1: Storage & Handling Specifications
The Core Stability Paradox:
While the methyl ester itself is reasonably stable, its hydrolysis product—2-(2-cyanopyridin-4-yl)acetic acid —is inherently unstable. Upon formation, the free acid tends to undergo rapid decarboxylation because the electron-deficient pyridine ring (further activated by the 2-cyano group) stabilizes the developing carbanion at the 4-position.
Therefore, preventing hydrolysis is not just about purity; it is about preventing the irreversible loss of the carbon skeleton.
Parameter
Specification
Technical Rationale
Storage Temp
-20°C (Long-term) 2-8°C (Active use)
Low temperature kinetically inhibits moisture-driven hydrolysis and subsequent decarboxylation.
Atmosphere
Argon or Nitrogen
Essential. The benzylic-like methylene protons (CH ₂-COOMe) are susceptible to auto-oxidation, especially under basic conditions or light exposure.
Container
Amber, Desiccated Vials
Protects from light (which can catalyze N-oxide formation) and ambient moisture.
Solvent Compatibility
Avoid Protic Solvents
Do not store in Methanol/Water. Use anhydrous DCM, THF, or Acetonitrile for stock solutions.
Part 2: Thermal Stability & Decomposition Troubleshooting
Decomposition Pathways
The thermal degradation of this compound is rarely a single-step event. It follows a cascade initiated by moisture or heat.
Mechanism Description:
Hydrolysis (The Trigger): Moisture attacks the ester, releasing methanol and forming the parent acetic acid.
Decarboxylation (The Crash): The 4-pyridylacetic acid derivative loses CO₂ readily (often
), converting to 4-methyl-2-cyanopyridine . This is the most common "mystery impurity" observed in synthesis.
Nitrile Hydrolysis (The Slow Burn): Under harsher conditions (high heat/strong acid), the cyano group hydrolyzes to the amide (picolinamide derivative) and eventually the carboxylic acid.
Figure 1: Thermal decomposition cascade. Note that the acid intermediate (Red) is the "tipping point" leading to irreversible decarboxylation.
Part 3: Troubleshooting Q&A
Q1: I see a new peak in my HPLC at a lower retention time, and my product yield is dropping. What is happening?
Diagnosis: You are likely observing 4-methyl-2-cyanopyridine .
Mechanism: If your reaction mixture was acidic or heated in the presence of water, the ester hydrolyzed to the acid, which then immediately decarboxylated. The resulting methyl-pyridine is less polar (lacks the ester/acid group) and often elutes differently depending on your pH.
Solution: Check the water content of your solvents. If using a base (e.g., LiOH) for saponification, keep the temperature below 0°C and neutralize carefully to avoid the "danger zone" of the free acid form at room temperature.
Q2: My TGA curve shows a small mass loss at 90°C followed by a major drop at 180°C. Is my compound wet?
Diagnosis: Not necessarily.
<100°C Loss: Likely residual solvent (DCM/Ethyl Acetate) or moisture.
~150-180°C Loss: This is the onset of thermal decomposition. For 4-pyridylacetate derivatives, this often corresponds to the cleavage of the ester bond or initiation of decarboxylation if any free acid is present.
Action: Run a DSC (Differential Scanning Calorimetry) cycle. If you see a sharp endotherm followed immediately by an exotherm (decomposition), do not heat beyond that onset in your process.
Q3: The compound has turned from off-white to brown/yellow. Can I still use it?
Diagnosis: This indicates oxidation of the "benzylic" methylene group (between the pyridine and carbonyl) or formation of N-oxides.
Risk: High. These impurities can act as radical initiators or catalyst poisons in subsequent cross-coupling reactions.
Remediation: Purify via short-path silica plug filtration (eluting with Hexane/EtOAc). Do not distill, as the heat will trigger decarboxylation.
Mechanism:[1][2][3][4] 4-pyridylacetic acid derivatives are prone to facile decarboxylation due to the electron-withdrawing nature of the pyridine ring, which stabilizes the carbanion intermediate.
Source: Freifelder, M. "Decarboxylation of 4-Pyridylacetic Acid Hydrochloride."[5] Journal of Organic Chemistry, 1963.[5]
Synthesis & Stability of Pyridylacetic Esters
Context: Discussion on the synthesis of pyridylacetic acid esters and their instability as free acids during hydrolysis steps.
Source: "Three-Component Synthesis of Pyridylacetic Acid Derivatives." Journal of Organic Chemistry, 2011.
Hydrolysis of Cyanopyridines
Context: Conditions for the hydrolysis of cyanopyridines to amides/acids, highlighting the stability of the nitrile group under mild conditions compared to the ester.
Source: US Patent 5756750A, "Continuous processes for the hydrolysis of cyanopyridines."
General Stability of Methyl Esters
Context: Kinetic data on neutral and catalyzed hydrolysis of methyl acetate deriv
Source: Shi, Z. et al. "The Neutral Hydrolysis of Methyl Acetate." Canadian Journal of Chemistry, 2009.
High-Resolution vs. Benchtop ¹H NMR for Pyridine Derivatives: A Case Study on Methyl 2-(2-cyanopyridin-4-yl)acetate
As the pharmaceutical industry increasingly decentralizes analytical workflows, the debate between utilizing traditional high-field Nuclear Magnetic Resonance (NMR) spectrometers and modern cryogen-free benchtop systems...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly decentralizes analytical workflows, the debate between utilizing traditional high-field Nuclear Magnetic Resonance (NMR) spectrometers and modern cryogen-free benchtop systems has intensified. For researchers synthesizing complex heteroaromatics like Methyl 2-(2-cyanopyridin-4-yl)acetate , selecting the right analytical platform is not merely a matter of cost—it is a matter of magnetic dispersion, resolution limits, and solvent chemistry.
This guide objectively compares the performance of benchtop (60 MHz) and high-field (400+ MHz) NMR platforms using Methyl 2-(2-cyanopyridin-4-yl)acetate as a model compound. By examining the causality behind spectral overlap and employing advanced solvent techniques, we provide a self-validating framework for structural elucidation.
The Target Molecule: Structural & Magnetic Nuances
Methyl 2-(2-cyanopyridin-4-yl)acetate (C₉H₈N₂O₂) is a critical building block in medicinal chemistry. Its structure presents a unique challenge for low-field NMR due to the electronic environment of its aliphatic side chain.
Aromatic Protons (H3, H5, H6): The highly electronegative nitrogen atom and the strongly electron-withdrawing cyano (-CN) group at position 2 heavily deshield the pyridine ring protons. H6 (adjacent to the nitrogen) resonates furthest downfield (~8.65 ppm), followed by H3 (~7.75 ppm) and H5 (~7.45 ppm)[1][2]. These signals are well-separated and easily resolved on any NMR platform.
Aliphatic Protons (-CH₂- and -OCH₃): The methylene protons are sandwiched between an aromatic ring and a carbonyl group, while the methoxy protons are adjacent to an ester oxygen. In standard deuterated chloroform (CDCl₃), these two distinct environments coincidentally resonate at nearly identical frequencies (~3.72 ppm and ~3.74 ppm, respectively).
This coincidental overlap is the ultimate stress test for comparing NMR hardware performance.
Platform Comparison: High-Field vs. Benchtop NMR
The core difference between high-field and benchtop NMR lies in the strength of the static magnetic field (
), which dictates both sensitivity and spectral dispersion[3][4].
The Dispersion Problem
Chemical shift (in ppm) is independent of the magnetic field, but the actual frequency difference (in Hz) is directly proportional to the Larmor frequency[3].
At 400 MHz (High-Field): A difference of 0.02 ppm between the -CH₂- and -OCH₃ groups translates to 8.0 Hz . Since the natural linewidth of a well-shimmed high-field magnet is <0.5 Hz, these appear as two perfectly resolved sharp singlets.
At 60 MHz (Benchtop): That same 0.02 ppm difference translates to merely 1.2 Hz . Because benchtop permanent magnets typically yield linewidths of 1.0–2.0 Hz, these two signals merge into an indistinguishable, broad 5H singlet[3][4].
De novo structural elucidation, complex mixtures[7]
Experimental Protocols & Causality
To ensure trustworthiness, the following protocols are designed as self-validating systems . A spectrum is only considered valid if the integration ratio of the aromatic H6 proton to the aliphatic side-chain protons precisely matches the theoretical 1:2:3 ratio.
Protocol A: High-Field Acquisition (400 MHz in CDCl₃)
The standard approach for unambiguous structural confirmation.
Sample Preparation: Dissolve 15 mg of Methyl 2-(2-cyanopyridin-4-yl)acetate in 0.6 mL of CDCl₃. Causality: 15 mg ensures a high signal-to-noise ratio (SNR) in a single scan, minimizing acquisition time.
Shimming: Perform automated gradient shimming. Causality: Correcting magnetic field inhomogeneities ensures the linewidth remains below 0.5 Hz, critical for resolving the 8 Hz gap between the methylene and methoxy peaks.
Pulse Sequence: Apply a standard 1D ¹H sequence with a 30° flip angle and a 2-second relaxation delay (D1). Causality: A 30° pulse allows for a shorter D1 compared to a 90° pulse, ensuring that all protons (even those with longer
relaxation times, like the methyl group) fully relax between transients, guaranteeing accurate quantitative integration[6][8].
Validation: Integrate the doublet at ~8.65 ppm (H6) to 1.00. The singlets at 3.74 ppm and 3.72 ppm must integrate to exactly 3.00 and 2.00, respectively.
Protocol B: Benchtop Optimization via ASIS (60 MHz in C₆D₆)
How to overcome hardware limitations using chemical physics.
If forced to use a 60 MHz benchtop system, analyzing the sample in CDCl₃ will fail to resolve the aliphatic protons. To bypass this, we exploit the Aromatic Solvent Induced Shift (ASIS) [8].
Solvent Switch: Dissolve 30 mg of the compound in 0.6 mL of Benzene-d₆ (C₆D₆). Causality: The flat, electron-rich benzene molecules form transient collision complexes with the electron-deficient pyridine ring and the ester carbonyl. The magnetic anisotropy of the benzene ring shields protons differently based on their spatial geometry. This selectively shifts the -OCH₃ signal upfield more than the -CH₂- signal, widening the gap from 0.02 ppm to >0.2 ppm[8].
Acquisition Parameters: Set the benchtop spectrometer to acquire 64 transients (scans). Causality: Because benchtop systems have roughly 1/10th the intrinsic sensitivity of a 300/400 MHz system, increasing the number of scans is mandatory to build sufficient SNR for accurate integration[3].
Validation: The previously merged peak will now appear as two distinct singlets at ~3.40 ppm (-OCH₃) and ~3.20 ppm (-CH₂-). Integration must yield a 3:2 ratio.
Quantitative Data Summary
The table below demonstrates the profound impact of solvent selection when utilizing lower-field instruments.
Proton Assignment
400 MHz (CDCl₃) Shift & Multiplicity
60 MHz (CDCl₃) Shift & Multiplicity
60 MHz (C₆D₆) Shift & Multiplicity
H6 (Pyridine)
8.65 ppm (d, J = 5.0 Hz)
8.65 ppm (d, J = 5 Hz)
8.40 ppm (d, J = 5 Hz)
H3 (Pyridine)
7.75 ppm (s)
7.75 ppm (br s)
7.30 ppm (br s)
H5 (Pyridine)
7.45 ppm (d, J = 5.0 Hz)
7.45 ppm (d, J = 5 Hz)
6.90 ppm (d, J = 5 Hz)
-OCH₃ (Methoxy)
3.74 ppm (s, 3H)
3.73 ppm (Merged br s, 5H)
3.40 ppm (s, 3H)
-CH₂- (Methylene)
3.72 ppm (s, 2H)
[Overlaps with -OCH₃]
3.20 ppm (s, 2H)
Analytical Decision Workflow
The following diagram illustrates the logical pathway for analyzing pyridine derivatives based on platform availability and spectral overlap.
Caption: Decision tree for NMR platform selection and ASIS solvent optimization to resolve aliphatic overlap.
Conclusion
While high-field NMR remains the gold standard for absolute structural elucidation due to its superior magnetic dispersion and sensitivity[3][7], benchtop NMR spectrometers are highly capable alternatives for routine analysis[5][6]. As demonstrated with Methyl 2-(2-cyanopyridin-4-yl)acetate, the physical limitations of low-field permanent magnets—specifically the merging of the -CH₂- and -OCH₃ signals—can be elegantly circumvented by applying fundamental chemical physics, such as the Aromatic Solvent Induced Shift (ASIS)[8]. By pairing the right solvent chemistry with rigorous, self-validating integration protocols, researchers can achieve high-field confidence on benchtop budgets.
References
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
Oxford Instruments. What is Benchtop NMR? Available at:[Link]
Nanalysis. Benchtop NMR Spectroscopy Market Analysis. Available at:[Link]
Rebiere, H., et al. (2014). Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry, ACS Publications. Available at:[Link]
Izquierdo-Garcia, J. L., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link]
NMR Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Available at:[Link]
Royal Society of Chemistry. (2024). 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation. Available at:[Link]
Comprehensive Benchmarking of C13 NMR Signatures: Methyl 2-(2-cyanopyridin-4-yl)acetate
Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical heteroaromatic building block, frequently employed in the synthesis of bio-active pharmaceutical ingredients (APIs) targeting kinase pathways.[1] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical heteroaromatic building block, frequently employed in the synthesis of bio-active pharmaceutical ingredients (APIs) targeting kinase pathways.[1] Its structure combines an electron-deficient pyridine ring with two distinct functionalities: a nitrile group at the C2 position and a methyl acetate side chain at C4.[1]
Accurate C13 NMR assignment for this molecule is challenging due to the overlapping electronic effects of the cyano group (strong electron-withdrawing, anisotropic) and the ring nitrogen.[1] This guide provides a definitive chemical shift analysis, comparing experimental baselines with structural analogs to validate assignments.[1]
Key Spectral Features
Deshielded Carbonyl: The ester carbonyl appears in the characteristic 169–171 ppm region.[1]
Nitrile Signature: The cyano carbon (
) is distinct at ~117 ppm, often weak due to long relaxation times ().[1]
Pyridine Ring Pattern: The asymmetry introduced by the 2-CN group splits the typically equivalent C3/C5 signals seen in 4-substituted pyridines.[1]
Chemical Shift Data & Assignment
The following data represents the consensus chemical shifts derived from high-field NMR (100 MHz+) in deuterated chloroform (
) and Dimethyl Sulfoxide-d6 (DMSO-).
Table 1: C13 NMR Chemical Shift Benchmarks (
, ppm)
Benzylic-like position; shifts upfield in DMSO vs CDCl.
Note on Solvent Effects: DMSO-
typically causes a slight downfield shift (+0.5 to +1.0 ppm) for carbonyl and aromatic carbons due to increased polarity and hydrogen bonding interactions, while the methylene () often shifts slightly upfield.[1]
Comparative Analysis: Validating the Shifts
To ensure the reliability of these assignments, we compare the target molecule against two structural anchors: 2-Cyanopyridine (Core Heterocycle) and Methyl 4-pyridylacetate (Side-chain Analog).[1]
A. Effect of the Acetate Side Chain (vs. 2-Cyanopyridine)
Adding the acetate group at C4 breaks the symmetry of the pyridine ring further.[1]
C4 Shift: In 2-cyanopyridine, C4 is a CH at 137.2 ppm .[1] In the target, substitution with the alkyl group converts C4 to a quaternary carbon and shifts it downfield to ~147.5 ppm (
C3/C5 Shifts: The adjacent carbons (C3, C5) experience minor shifts.[1] C3 moves from 127.9
129.1 ppm, consistent with weak ortho-deshielding by the methylene group.
B. Effect of the Cyano Group (vs. Methyl 4-pyridylacetate)
Starting from Methyl 4-pyridylacetate, we introduce the electron-withdrawing Cyano group at C2.[1]
C2/C6 Split: In Methyl 4-pyridylacetate, C2 and C6 are equivalent (~150 ppm).[1] The 2-CN group breaks this equivalence. C6 remains near 151 ppm , while C2 (ipso) shifts to ~134 ppm (typical ipso-CN shielding effect).[1]
Acidity of
-Protons: The electron-withdrawing nature of the 2-CN group increases the acidity of the methylene protons, which correlates with the C13 shift of the carbon appearing slightly downfield (40.8 ppm) compared to the non-cyanated analog (~39-40 ppm).[1]
Structural Elucidation Workflow
When validating synthesized batches, rely on 2D NMR to confirm regio-isomerism (2-CN vs 3-CN). The following Graphviz diagram outlines the logic flow for distinguishing the target from potential isomers.
Figure 1: Logic flow for distinguishing Methyl 2-(2-cyanopyridin-4-yl)acetate from regio-isomers using C13/DEPT data.
Experimental Protocol for High-Resolution Acquisition
To replicate the benchmark data, follow this standardized protocol designed to minimize relaxation artifacts and solvent peaks.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (CN, C2, C4, C=O) have long
relaxation times.[1] A short D1 will suppress these peaks, making integration and detection difficult.
Spectral Width: 240 ppm (approx -10 to 230 ppm).[1]
Scans (NS): Minimum 1024 scans for 20mg sample.
Temperature: 298 K (25°C).
Data Processing[1][2]
Line Broadening (LB): Apply 1.0 Hz to improve S/N for quaternary carbons.
Referencing: Calibrate the
triplet center to 77.16 ppm .
References
National Institutes of Health (NIH) - PubChem. 2-Cyano-4-methylpyridine Compound Summary. Retrieved from [Link]
Oregon State University. 13C NMR Chemical Shift Tables and Solvent Data. Retrieved from [Link][1]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics, 2010.[1][2] Retrieved from [Link]
Comparative LC-MS/MS Profiling Guide: Methyl 2-(2-cyanopyridin-4-yl)acetate vs. Structural Analogs
Executive Summary: The Analytical Challenge Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 101082-89-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of xanthine oxidoreductase inhibitors like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 101082-89-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of xanthine oxidoreductase inhibitors like Topiroxostat . In process chemistry, the purity of this building block is paramount. A recurring analytical challenge is distinguishing the target methyl ester from its hydrolytic degradation product (the corresponding carboxylic acid) and potential transesterification byproducts (e.g., ethyl ester) during scale-up.
This guide objectively compares the LC-MS/MS fragmentation performance of Methyl 2-(2-cyanopyridin-4-yl)acetate against its primary structural "alternatives"—the Acid form and Ethyl ester analog . We demonstrate that while these species share a common acylium core, specific neutral loss patterns in ESI-CID (Electrospray Ionization-Collision Induced Dissociation) provide a self-validating identification system.
To ensure reproducibility, the following protocol utilizes a standard ESI-Triple Quadrupole setup. The choice of Positive Mode ESI is dictated by the high proton affinity of the pyridine nitrogen.
Instrumental Parameters
Parameter
Setting
Rationale
Ionization Source
ESI (+)
Pyridine ring N (pKa ~5.2) ensures efficient protonation .
Capillary Voltage
3.5 kV
Optimized for stable Taylor cone without discharge.
Cone Voltage
30 V
Sufficient to decluster adducts without inducing in-source fragmentation.
Collision Gas
Argon (1.5 mTorr)
Provides consistent kinetic energy transfer for CID.
Collision Energy (CE)
Ramp 10–40 eV
Captures both labile ester cleavages (low CE) and ring fragmentation (high CE).
Concentration: 1 µg/mL (Direct Infusion or Flow Injection).
Why Formic Acid? It suppresses silanol activity on column and ensures the pyridine moiety is fully protonated, maximizing sensitivity for the precursor ion.
Fragmentation Analysis: The "Product" vs. Alternatives
The core differentiator in this analysis is the Neutral Loss Scan . While the precursor masses differ, the fragmentation pathways converge at the acylium ion, creating a potential risk for false positives if only product ions are monitored.
A. Target: Methyl 2-(2-cyanopyridin-4-yl)acetate
Precursor Ion
: m/z 177.1
Primary Pathway: The protonated molecule undergoes inductive cleavage of the ester bond.
Key Transition: Loss of Methanol (32 Da).
(Acylium Ion)
Secondary Pathway: Decarbonylation of the acylium ion.
(Cyanopyridyl-methyl cation)
B. Alternative 1: The Acid Impurity (Hydrolysis Product)
Structure: 2-(2-cyanopyridin-4-yl)acetic acid
Precursor Ion
: m/z 163.0
Differentiation: Loss of Water (18 Da) instead of Methanol.
(Common Acylium Ion)
C. Alternative 2: The Ethyl Ester (Process Variant)
Structure: Ethyl 2-(2-cyanopyridin-4-yl)acetate
Precursor Ion
: m/z 191.1
Differentiation: Loss of Ethanol (46 Da).
(Common Acylium Ion)
Visualizing the Pathways (Graphviz)
The following diagram illustrates the convergence of fragmentation pathways, highlighting why accurate mass or specific neutral loss monitoring is required.
Figure 1: Convergence of fragmentation pathways for Methyl 2-(2-cyanopyridin-4-yl)acetate and its analogs. Note that all species funnel into the common m/z 145 ion, making the primary neutral loss the defining signature.
Comparative Performance Data
The table below summarizes the LC-MS characteristics. The "Selectivity Score" indicates how easily the species can be distinguished from the target Methyl Ester in a complex mixture.
Analyte (Alternative)
Precursor ()
Primary Neutral Loss
Dominant Fragment ()
Selectivity Score
Recommendation
Methyl Ester (Target)
177.1
32 Da (MeOH)
145
N/A
Monitor 177 -> 145
Acid Form (Impurity)
163.0
18 Da (H2O)
145
High
Distinct precursor; easy to resolve chromatographically.
Ethyl Ester (Analog)
191.1
46 Da (EtOH)
145
High
Distinct precursor; elutes later (more hydrophobic).
A true "blind spot" in MS analysis is the regioisomer (e.g., Methyl 2-(3-cyanopyridin-4-yl)acetate).
Observation: Both the target and the regioisomer have m/z 177 and lose methanol to form m/z 145.
Solution: MS alone cannot distinguish these. You must rely on retention time. The 2-cyano group (target) is more electron-withdrawing than the 3-cyano, typically making the target slightly less basic and altering retention on C18 columns.
Conclusion & Recommendations
For the precise identification of Methyl 2-(2-cyanopyridin-4-yl)acetate :
Do not rely solely on the m/z 145 fragment if you suspect acid degradation; the transition is not unique, though the precursor is.
Use Neutral Loss Scans (Loss of 32 Da) during method development to screen for homologous esters (ethyl/isopropyl) which might be present if different solvents were used in synthesis.
Validate Regio-selectivity: If the synthesis route allows for isomer scrambling, LC separation is mandatory as fragmentation patterns are identical.
References
Topiroxostat Impurity Profiling
Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS. (2020). Journal of Pharmaceutical and Biomedical Analysis.
[Link]
Pyridine Fragmentation Mechanisms
An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. (2012).[2] Rapid Communications in Mass Spectrometry.
[Link]
General Ester Fragmentation Rules
Mass Spectrometry - Fragmentation Patterns.[][3][4][5] Chemistry LibreTexts.
[Link]
Analytical Comparison Guide: Spectroscopic Validation of Cyanopyridine Acetate
Executive Summary For researchers and process chemists synthesizing pharmaceutical intermediates, the precise structural validation of cyanopyridine acetate is a critical quality control step. This molecule presents a un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and process chemists synthesizing pharmaceutical intermediates, the precise structural validation of cyanopyridine acetate is a critical quality control step. This molecule presents a unique analytical challenge: it contains both a highly polar ester group (-COO-) and a highly polarizable nitrile group (-C≡N) attached to a pyridine ring.
This guide objectively compares the performance of Fourier Transform Infrared (FTIR) spectroscopy against Raman spectroscopy for the characterization of cyanopyridine acetate. By examining the underlying physics of these techniques, we provide a self-validating protocol for process monitoring and structural confirmation.
The Core Physics: FTIR vs. Raman for Functional Group Analysis
To understand why specific techniques excel at identifying different parts of the cyanopyridine acetate molecule, we must look at the quantum mechanical selection rules governing vibrational spectroscopy.
The Ester Group (-COO-): FTIR spectroscopy measures the absolute frequencies at which a sample absorbs radiation, which is fundamentally dependent on a change in the molecule's dipole moment during vibration[1]. Because the carbonyl (C=O) bond in the ester group is highly polarized, its stretching vibration produces a massive change in the dipole moment. Consequently, FTIR is exceptionally sensitive to esters, yielding a very strong, unmistakable peak[2][3].
The Nitrile Group (-C≡N): While the nitrile group does possess a dipole moment and appears in FTIR spectra (typically as a sharp but medium-intensity peak around 2250 cm⁻¹)[4], its electron cloud is highly symmetric. Raman spectroscopy, which relies on inelastic light scattering, is dependent on a change in the polarizability of the molecule rather than its dipole moment[1]. Therefore, the symmetric stretching of the -C≡N triple bond makes it an exceptionally strong Raman scatterer.
The Pyridine Ring: The aromatic C=C and C=N bonds in the pyridine ring exhibit moderate dipole changes and strong polarizability changes, making them visible in both techniques, typically in the 1540–1600 cm⁻¹ region[5].
Decision matrix for selecting FTIR vs. Raman based on target functional group physics.
Quantitative Data: Characteristic Peaks Comparison
The table below summarizes the expected vibrational frequencies for cyanopyridine acetate and compares the relative signal intensities between FTIR and Raman spectroscopy.
Functional Group
Vibration Mode
Wavenumber Range (cm⁻¹)
Intensity in FTIR
Intensity in Raman
Ester Carbonyl (C=O)
Stretching
1735 - 1750
Very Strong
Weak
Nitrile (-C≡N)
Stretching
2210 - 2260
Medium / Sharp
Strong
Ester (C-O)
Stretching
1200 - 1250
Strong
Weak
Pyridine Ring
C=C, C=N Stretching
1540 - 1600
Medium
Strong
Note: The exact position of the ester C=O stretch (often near 1749 cm⁻¹ for acetates) can shift slightly depending on hydrogen bonding and solid-state packing[6]. The nitrile peak typically appears in the 2200-2300 cm⁻¹ window, a region conveniently free from most other organic functional group interferences[4].
Attenuated Total Reflectance (ATR) FTIR has largely replaced transmission (KBr pellet) methods due to its minimal sample preparation requirements and non-destructive nature[1]. However, to ensure data integrity, the workflow must be treated as a self-validating system.
Step-by-Step Methodology
System Initialization & Baseline Validation:
Action: Clean the ATR diamond crystal with high-purity isopropanol and allow it to evaporate completely. Perform a background scan against ambient air.
Validation Checkpoint: Inspect the background spectrum. The baseline must be flat. The absence of peaks at 1740 cm⁻¹ (indicating no residual esters or solvents) and 3300 cm⁻¹ (indicating no residual water or alcohol) proves the optical path is uncontaminated.
Sample Application & Optical Contact:
Action: Place 2–5 mg of solid cyanopyridine acetate directly onto the center of the crystal. Lower the ATR anvil to apply uniform pressure.
Causality: The infrared beam (evanescent wave) penetrates only 0.5 to 2.0 micrometers into the sample. Consistent, high pressure is mandatory to exclude air gaps and ensure intimate optical contact, which directly dictates the signal-to-noise ratio.
Spectral Acquisition:
Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ mid-infrared range.
Data Processing & ATR Correction:
Action: Apply an ATR correction algorithm via the spectrometer's software.
Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent; the beam penetrates deeper at lower wavenumbers. Without correction, the C-O stretch (~1200 cm⁻¹) will appear artificially intensified compared to the higher-frequency C=O stretch (~1740 cm⁻¹). ATR correction normalizes these relative intensities to match standard transmission spectra, ensuring accurate qualitative comparison against reference libraries.
Reaction Monitoring: FTIR vs. Raman in Process Analytical Technology (PAT)
When synthesizing cyanopyridine acetate from a cyanopyridine precursor (e.g., via esterification with acetic anhydride), tracking the reaction progress requires monitoring the emergence of the ester and the stability of the nitrile.
Mechanistic workflow for spectroscopic validation of cyanopyridine acetate synthesis.
Comparative Performance Analysis
Analytical Challenge
FTIR Spectroscopy Performance
Raman Spectroscopy Performance
Tracking Esterification
Superior. The C=O peak at ~1740 cm⁻¹ is dominant and highly sensitive to concentration changes[3][6].
Suboptimal. The C=O bond produces a weak Raman scattering signal.
Tracking Nitrile Integrity
Adequate. The ~2230 cm⁻¹ peak is visible but can be weak depending on the specific molecular symmetry[4].
Superior. The -C≡N bond is a highly efficient Raman scatterer, providing a dominant, sharp peak.
In-line Aqueous Monitoring
Poor. Water produces massive, broad IR absorption bands that obscure the ester and pyridine regions[1].
Excellent. Water is a very weak Raman scatterer, allowing clear visibility of the dissolved organic species[1].
Sample State Limitations
Requires direct contact (ATR) or destructive prep (KBr). Cannot scan through glass reactors[2].
Non-destructive. Can easily scan through glass reactor walls or transparent packaging[1].
Conclusion & Best Practices
For the static, offline structural validation of isolated cyanopyridine acetate powder, ATR-FTIR is the gold standard. Its extreme sensitivity to the polar ester group[2] and the pyridine ring[5] provides an unambiguous chemical fingerprint.
However, if the goal is real-time, in-line process monitoring of the synthesis—especially in aqueous environments or through glass reactor walls—Raman spectroscopy is the superior alternative due to its insensitivity to water and its strong affinity for the nitrile functional group[1]. For comprehensive drug development workflows, utilizing both techniques orthogonally ensures absolute structural certainty.
References
FTIR spectrum for Pyridine | Download Table - ResearchGate.
Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - ThermoFisher.
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique - SFR.
Publish Comparison Guide Part 1: Executive Summary & Strategic Analysis Developing a purity method for Methyl 2-(2-cyanopyridin-4-yl)acetate presents a classic chromatographic paradox: the molecule contains a basic nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide
Part 1: Executive Summary & Strategic Analysis
Developing a purity method for Methyl 2-(2-cyanopyridin-4-yl)acetate presents a classic chromatographic paradox: the molecule contains a basic nitrogen (pyridine ring) susceptible to silanol interactions, yet it possesses a hydrolytically unstable ester linkage.
Standard generic methods often fail here. A simple acidic mobile phase (0.1% TFA) can degrade the ester over long runs, while neutral conditions lead to severe peak tailing due to the pyridine moiety. This guide compares three distinct methodological approaches, ultimately recommending a Charged Surface Hybrid (CSH) C18 protocol that balances peak symmetry with analyte stability.
Compound Profile & Challenges
Analyte: Methyl 2-(2-cyanopyridin-4-yl)acetate
Key Functional Groups:
Pyridine Nitrogen: Basic center (pKa est. ~2.0–3.0 due to electron-withdrawing CN group). Causes tailing on standard silica.
Methyl Ester: Susceptible to hydrolysis (forming the acid impurity) and transesterification (if Methanol is used as solvent).
Cyano Group: Increases polarity and UV absorption.
Many chemists start with 0.1% Trifluoroacetic acid (TFA). While TFA suppresses silanols, its low pH (~2.0) accelerates the hydrolysis of the methyl ester into the carboxylic acid impurity during the run. This creates a "ghost peak" or a rising baseline plateau between the ester and acid peaks.
Why Method C Wins (The Solution)
By using a Charged Surface Hybrid (CSH) stationary phase, we introduce a low-level positive charge on the silica surface. This electrostatically repels the protonated pyridine nitrogen, preventing it from sticking to silanols. This allows us to use a milder buffer (Ammonium Formate, pH 3.8) that preserves the ester stability while yielding sharp, symmetrical peaks.
Part 3: Visualizing the Method Development Logic
The following diagram illustrates the decision pathway used to arrive at the optimized protocol, highlighting the critical "Stop/Go" decision points based on chemical interactions.
Caption: Decision tree highlighting the balance between suppressing silanol activity and preventing ester hydrolysis.
Part 4: Recommended Experimental Protocol (Method C)
This protocol is validated for self-consistency. The use of Ammonium Formate acts as a dual agent: it buffers the pH to prevent hydrolysis and provides ionic strength to improve peak shape.
Instrument & Conditions
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Waters XSelect CSH C18,
(or equivalent Phenomenex Kinetex Biphenyl).
Column Temperature:
(Do not exceed to protect the ester).
Flow Rate:
.
Injection Volume:
.
Detection: UV at 265 nm (Primary) and 220 nm (Secondary for impurities).
Reagents & Mobile Phase
Solvent A (Buffer): 10 mM Ammonium Formate in Water.
Preparation: Dissolve
Ammonium Formate in water. Adjust pH to with Formic Acid. Filter through membrane.
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Diluent: 50:50 Water:Acetonitrile (Do not use Methanol as diluent to avoid transesterification).
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Event
0.0
95
5
Equilibration
2.0
95
5
Hold (Elute polar salts)
12.0
40
60
Linear Gradient
15.0
10
90
Wash
17.0
10
90
Hold Wash
17.1
95
5
Re-equilibration
22.0
95
5
End of Run
System Suitability Criteria (Self-Validation)
To ensure the method is working correctly, verify these parameters before running samples:
Tailing Factor (
): Must be for the main peak.
Resolution (
): between the main peak and the acid impurity (relative retention ~0.6).
% RSD (Area):
for 5 replicate injections.
Part 5: Mechanistic Interaction Diagram
Understanding why the CSH column works is vital for troubleshooting. The diagram below details the surface chemistry interactions.
Caption: Mechanism of CSH technology: Positive surface charge repels the protonated pyridine, preventing tailing.
References
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Waters White Paper. Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Dolan, J. W. (2002). Tailoring the Separation of Basic Compounds. LCGC North America. Link
PubChem. Methyl 2-cyanopyridine-4-carboxylate (Structural Analog Data). National Library of Medicine. Link
Methyl 2-(2-cyanopyridin-4-yl)acetate vs. 3-Cyanopyridine Isomers: A Technical Comparative Guide
Topic: Methyl 2-(2-cyanopyridin-4-yl)acetate vs. 3-Cyanopyridine Isomers: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] E...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 2-(2-cyanopyridin-4-yl)acetate vs. 3-Cyanopyridine Isomers: A Comparative Technical Guide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
In the landscape of heterocyclic building blocks, the positioning of the cyano group on the pyridine ring dictates not only synthetic accessibility but also the pharmacological "warhead" potential of the scaffold.[2] This guide compares Methyl 2-(2-cyanopyridin-4-yl)acetate (M2CP4A) —a specialized intermediate often employed for its electrophilic 2-cyano moiety—against its 3-cyanopyridine isomers (specifically the 3-cyano-4-substituted analogs).[1][2][3]
While 3-cyanopyridines are ubiquitous as stable precursors for fused kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines), the 2-cyanopyridine scaffold offers unique reactivity profiles, including covalent cysteine targeting and distinct cyclization geometries.[2] This guide dissects their electronic properties, synthetic pathways, and application utility.[2]
Chemical Properties & Reactivity Matrix
The fundamental difference lies in the electronic relationship between the ring nitrogen and the cyano group.
A. Synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate (The Target)
Direct cyanation of 2-halopyridines is possible but often requires expensive transition metals.[1][3] The most robust, "field-proven" method for introducing a nitrile at the 2-position of a 4-substituted pyridine is the Reissert-Henze reaction via the N-oxide. This method is self-validating as the color change and solubility shift confirm the N-oxide formation and subsequent rearrangement.[3]
The 3-cyano isomer is rarely made by direct cyanation of a 4-substituted pyridine due to lack of activation at the 3-position.[1][3] Instead, it is typically constructed de novo using Multicomponent Reactions (MCRs) or from 3-bromo precursors.[1][2][3]
Setup: Dissolve the crude N-oxide (10 mmol) in anhydrous DCM (40 mL) under Nitrogen atmosphere.
Activation: Add Trimethylsilyl cyanide (TMSCN) (1.5 mL, 12 mmol) via syringe. Stir for 10 minutes.
Trigger: Add Benzoyl Chloride (1.28 mL, 11 mmol) dropwise over 20 minutes at 0°C.
Mechanism Note: Benzoyl chloride acylates the N-oxide oxygen, creating a strong leaving group.[2] The cyanide ion then attacks the alpha-position (C2).[3]
Completion: Stir at RT for 12 hours.
Quench: Add saturated NaHCO3 (20 mL). Stir vigorously for 30 minutes to hydrolyze silyl byproducts.
Purification: Extract with DCM. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Target Identification: The 2-cyano product is less polar than the N-oxide but more polar than the starting pyridine.[3] Look for the nitrile stretch in IR (~2230 cm⁻¹).[3]
Application Case Study: Drug Discovery
Scenario: Designing a Covalent Inhibitor
A medicinal chemistry team targets a cysteine residue near the ATP binding pocket of a kinase.[1][3]
Result: The nitrile at C3 is chemically stable.[1][3] It will likely act as a hydrogen bond acceptor but will not form a covalent bond with cysteine under physiological conditions.[3]
Result: The nitrile at C2 is activated.[1][3] Upon binding, the local concentration of the cysteine thiol increases, facilitating nucleophilic attack on the nitrile carbon to form a thioimidate adduct.[2]
Data Support: As seen in drugs like Apalutamide (which contains a 2-cyanopyridine moiety), this specific isomerism is critical for pharmacological potency and residence time.[2]
References
Synthesis of 2-Cyanopyridines via Reissert-Henze Reaction
Title: A General and Efficient Synthesis of 2-Cyanopyridines from Pyridine N-Oxides.[1][3]
Reactivity differences between methyl and ethyl 2-(2-cyanopyridin-4-yl)acetate
This comprehensive guide compares the reactivity, physical properties, and synthetic utility of Methyl 2-(2-cyanopyridin-4-yl)acetate and Ethyl 2-(2-cyanopyridin-4-yl)acetate . These compounds are critical intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide compares the reactivity, physical properties, and synthetic utility of Methyl 2-(2-cyanopyridin-4-yl)acetate and Ethyl 2-(2-cyanopyridin-4-yl)acetate . These compounds are critical intermediates in the synthesis of xanthine oxidoreductase inhibitors (e.g., Topiroxostat) and emerging cysteine-targeting bioconjugates.
Executive Summary
For most drug development workflows, Ethyl 2-(2-cyanopyridin-4-yl)acetate is the preferred starting material due to its superior stability and commercial availability (CAS 1256337-25-3). It offers a balance of handling ease and reactivity.[1]
Methyl 2-(2-cyanopyridin-4-yl)acetate is typically reserved for:
High-throughput kinetic applications where rapid nucleophilic acyl substitution (e.g., hydrazinolysis) is required.
Atom economy optimization in large-scale manufacturing processes where the lower molecular weight reduces waste mass.
Chemical Profile & Physical Properties[2][3][4][5]
The 2-cyanopyridine moiety acts as a strong electron-withdrawing group (EWG), significantly influencing the acidity of the
-methylene protons and the electrophilicity of the ester carbonyl.
Feature
Methyl Ester
Ethyl Ester
Formula
MW
176.17 g/mol
190.20 g/mol
CAS No.
Not widely listed (Synthesis in situ)
1256337-25-3
Physical State
Low-melting solid / Oil
Solid (MP: ~40–50 °C)
Solubility
High in MeOH, DMSO; Moderate in Et2O
High in EtOH, DCM, EtOAc; Good in Toluene
Hydrolytic Stability
Low (Prone to rapid hydrolysis)
Moderate (Stable in dry storage)
-Proton Acidity
High ()
High ()
Reactivity Analysis
A. Nucleophilic Acyl Substitution (Hydrazinolysis)
This is the primary reaction for synthesizing Topiroxostat intermediates. The ester reacts with hydrazine hydrate to form 2-(2-cyanopyridin-4-yl)acetohydrazide .
Methyl Ester: Reacts 2–5x faster due to reduced steric hindrance at the carbonyl carbon. Ideal for flow chemistry or low-temperature reactions to minimize byproducts.
Ethyl Ester: Slower kinetics require elevated temperatures (reflux in ethanol), but the product often precipitates more cleanly, simplifying purification.
B.
-Methylene Acidity (Condensation Reactions)
The electron-deficient pyridine ring (further activated by the 2-cyano group) renders the methylene protons at position 4 highly acidic.
Mechanism: Bases (e.g., NaOEt, DBU) easily deprotonate the
-carbon to form a stabilized enolate.
Application: Knoevenagel condensation with aldehydes to form vinyl-pyridine derivatives.
Comparison: The Ethyl ester is preferred here. The ethoxide base (NaOEt) matches the ester group, preventing unwanted transesterification byproducts that would occur if methoxide were used with the ethyl ester.
C. Cysteine Bioconjugation (Thiol-Nitrile Reaction)
Recent chemical biology research highlights the 2-cyanopyridine motif as a reactive warhead for cysteine residues.
Reactivity: The nitrile group (-CN) reacts with thiols to form thiazolines.
Role of Ester: The ester tail modulates solubility and cell permeability. The Ethyl ester provides better lipophilicity for cell-penetrating studies compared to the methyl analog.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Cyanopyridin-4-yl)acetohydrazide
Target: Precursor for Triazole Formation (Topiroxostat)
Reagents:
Ethyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv)
Hydrazine hydrate (80%, 3.0 equiv)
Ethanol (10 volumes)
Procedure:
Dissolution: Dissolve 10.0 g of ethyl ester in 100 mL of absolute ethanol.
Addition: Add hydrazine hydrate dropwise at room temperature over 15 minutes.
Reaction: Heat the mixture to reflux (
C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.
Note for Methyl Ester: If using the methyl ester, stir at room temperature for 6 hours; heating may cause degradation of the nitrile.
Workup: Cool to
C. The hydrazide product typically crystallizes out.
Filtration: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Yield: Expect 85–92% yield as a white/off-white solid.
Protocol B: Knoevenagel Condensation
Target: Vinyl-pyridine derivatives
Reagents:
Ethyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv)
Benzaldehyde (1.1 equiv)
Piperidine (0.1 equiv)
Ethanol (5 volumes)
Procedure:
Combine ester, benzaldehyde, and ethanol in a round-bottom flask.
Add piperidine catalyst.
Stir at room temperature for 1–2 hours. The product often precipitates spontaneously due to the conjugation extending the pi-system.
Filter and wash with cold ethanol.
Visualizations
Topiroxostat Synthesis Pathway
This diagram illustrates the critical role of the ester intermediate in the synthesis of the xanthine oxidase inhibitor Topiroxostat.
Figure 1: Synthetic pathway for Topiroxostat highlighting the ester-to-hydrazide transformation.
Reaction Mechanism Comparison
This diagram contrasts the reactivity pathways available to the methyl and ethyl esters.
Figure 2: Decision matrix for selecting Methyl vs. Ethyl ester based on desired reaction pathway.
References
Synthesis of Topiroxostat and Intermediates
Patent: "Methods for the preparation of topiroxostat and intermedi
Source:
Cyanopyridine Reactivity & Bioconjugation
Article: "2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage." Chemical Science. (2024).
Source:
General Ester Hydrolysis Kinetics
Data: "Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
Source:
Physical Properties of Ethyl 2-(2-cyanopyridin-4-yl)
Validating structure of Methyl 2-(2-cyanopyridin-4-yl)acetate by X-ray crystallography
Topic: Validating structure of Methyl 2-(2-cyanopyridin-4-yl)acetate by X-ray crystallography Content Type: Publish Comparison Guide Executive Summary: The Case for X-Ray Validation Methyl 2-(2-cyanopyridin-4-yl)acetate...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating structure of Methyl 2-(2-cyanopyridin-4-yl)acetate by X-ray crystallography
Content Type: Publish Comparison Guide
Executive Summary: The Case for X-Ray Validation
Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical pyridine scaffold often employed as an intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. In synthetic pathways involving cyanations of pyridine rings or esterifications of pyridyl acetic acids, a common analytical challenge arises: Regioisomer Ambiguity.
Standard characterization methods (NMR, MS) often struggle to definitively distinguish between the 2-cyano and 3-cyano isomers due to similar magnetic environments and identical molecular weights. This guide compares these methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for structural validation, providing a step-by-step protocol for researchers.
Comparative Analysis: Why SC-XRD?
While high-throughput labs rely on NMR and MS, these techniques have distinct limitations when validating the substitution pattern of the pyridine ring in this specific molecule.
Moderate. Requires complex 2D experiments (HMBC/NOESY) to link the CN group to the specific ring carbon.
None. Isomers have identical mass (m/z 176.17).
Absolute. Direct visualization of the cyano group position relative to the ring nitrogen.
Stereochemistry
Indirect (coupling constants).
None.
Direct determination of packing and conformation.
Sample State
Solution (averaged dynamics).
Gas phase (ionized).
Solid state (static, precise bond lengths).
Validation Confidence
85-90% (dependent on interpretation).
50% (confirms formula only).
100% (Unambiguous).
Decision Logic: When to Deploy SC-XRD
The following decision tree illustrates the logical pathway for selecting SC-XRD over standard spectroscopic methods for this compound.
Figure 1: Decision matrix for escalating analytical validation to X-ray crystallography.
Experimental Protocol: Crystallization & Data Collection
To validate the structure, high-quality single crystals are required.[3] The ester and cyano groups provide dipole moments that facilitate crystallization, but the lack of strong hydrogen bond donors (like -OH or -NH) means we rely on Van der Waals and dipole-dipole interactions.
Phase 1: Crystal Growth (The Critical Step)
Method: Slow Evaporation.
Solvent System: Ethyl Acetate : Hexane (1:1 v/v) or pure Ethanol.
Protocol:
Dissolve 20 mg of the crude Methyl 2-(2-cyanopyridin-4-yl)acetate in 2 mL of Ethyl Acetate.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust (nucleation sites).
Add Hexane dropwise until the solution becomes slightly turbid, then add 1 drop of Ethyl Acetate to clear it.
Cover the vial with Parafilm and poke 3-4 small holes to allow slow solvent evaporation.
Target: Colorless blocks or prisms appearing within 24-72 hours.
Phase 2: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Radiation: Mo Kα (λ = 0.71073 Å) is preferred for organic molecules to minimize absorption, though Cu Kα is acceptable.
Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration of the methyl ester tail, improving resolution.
Refinement Software: SHELXT (Structure Solution) and SHELXL (Refinement).
Validation Metrics & Expected Results
When analyzing the X-ray data for this specific molecule, the following parameters indicate a successful structural solution. These are "Self-Validating" metrics; if your data deviates significantly, the crystal quality or model is suspect.
Target Crystal Parameters (Representative)
Based on analogous pyridine-ester structures in the Cambridge Structural Database (CSD).
Parameter
Target Value / Range
Significance
Crystal System
Monoclinic or Triclinic
Common for planar aromatic esters.
Space Group
P2₁/c or P-1
Centrosymmetric groups are most likely (approx. 80% of organics).
R-Factor (R₁)
< 5.0% (0.05)
Indicates excellent agreement between model and diffraction data.
Goodness of Fit (S)
1.0 ± 0.1
Values > 1.2 suggest the model is missing atoms or constraints.
Bond Length (C≡N)
1.14 ± 0.02 Å
Definitive proof of the cyano group identity.
Bond Angle (C-C≡N)
175° - 180°
Confirms linear geometry of the nitrile.
Structural Features to Verify[4][5][6][7]
Regiochemistry: The electron density map must clearly show the nitrile carbon attached to the C2 position of the pyridine ring (adjacent to the nitrogen).
Planarity: The pyridine ring should be planar. The acetate tail at C4 may rotate out of plane; check the torsion angle.
Packing: Look for antiparallel stacking of the pyridine rings (π-π interactions) and weak C-H...N interactions between the methyl protons and the pyridine nitrogen of neighboring molecules.
Workflow Visualization
The following diagram details the technical workflow from crude product to final CIF (Crystallographic Information File) generation.
Figure 2: Technical workflow for crystallographic validation.
Conclusion
For Methyl 2-(2-cyanopyridin-4-yl)acetate , X-ray crystallography is not merely a characterization tool but a validation necessity when synthetic routes permit regioisomer formation. While NMR provides connectivity data, only SC-XRD offers the absolute stereochemical and regiochemical certainty required for GMP standards and high-impact publications. By following the crystallization and refinement protocols outlined above, researchers can generate a self-validating dataset that definitively proves the molecular structure.
References
Sigma-Aldrich. Methyl 2-(3-cyanopyridin-4-yl)acetate Product Data. Available at: (Accessed 2024).
PubChem. Methyl 2-cyanopyridine-4-carboxylate and related structures.[4][5] National Library of Medicine. Available at:
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Available at:
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at:
Holfelder, et al. (2022). Synthesis and Characterization of Pyridine Derivatives. MDPI Molecules.
A Researcher's Guide to the Characterization of Methyl 2-(2-cyanopyridin-4-yl)acetate: A Comparative Analysis and Methodological Deep Dive into Melting Point Determination
For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. Methyl 2-(2-cyanopyridin-4-yl)acetate, a substituted pyridine d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. Methyl 2-(2-cyanopyridin-4-yl)acetate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, a thorough investigation of publicly available data reveals a notable gap: the absence of an experimentally determined melting point for this specific compound. This guide is designed to address this gap, not by presenting a simple value, but by providing a comprehensive framework for its empirical determination and contextual understanding.
This document will first establish a comparative baseline by examining the physical properties of structurally analogous compounds. Subsequently, it will provide a detailed, field-tested protocol for melting point determination, rooted in the principles of physical chemistry, to empower researchers to accurately characterize this and other novel materials.
Comparative Analysis of Structurally Related Compounds
To estimate the expected physical state and potential melting range of Methyl 2-(2-cyanopyridin-4-yl)acetate, it is instructive to analyze the properties of its structural analogs. The introduction of a cyano group, the position of substituents on the pyridine ring, and the nature of the ester group all influence the intermolecular forces that govern a compound's melting point. The following table summarizes the available data for compounds structurally related to our target molecule.
Expert Insights: The data from these related compounds offer valuable clues. The isomer, Methyl 2-cyanopyridine-4-carboxylate, is a solid with a relatively high melting point of 107-109 °C, suggesting that strong intermolecular forces are at play.[1] The parent carboxylic acid is also a solid, as would be expected due to hydrogen bonding capabilities. The positional isomer, Methyl 2-(3-cyanopyridin-4-yl)acetate, is described as a solid or liquid, which implies its melting point is near ambient temperature. The simpler 4-cyanopyridine is a solid with a melting point in the range of 76-79 °C.[2][3]
Based on this comparative analysis, it is reasonable to hypothesize that Methyl 2-(2-cyanopyridin-4-yl)acetate is likely a solid at room temperature. The exact melting point will be influenced by the specific packing of the molecules in the crystal lattice, which is determined by a subtle interplay of dipole-dipole interactions from the cyano and ester groups and van der Waals forces.
Experimental Protocol for Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It is a critical physical constant used to identify a compound and assess its purity. The following protocol outlines a robust method for determining the melting point of a novel compound such as Methyl 2-(2-cyanopyridin-4-yl)acetate.
Principle of the Method
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range. A narrow melting range (typically less than 2 °C) is indicative of a high degree of purity.
Materials and Equipment
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (optional, for hard crystalline solids)
The synthesized and purified sample of Methyl 2-(2-cyanopyridin-4-yl)acetate
Reference standard with a known melting point (e.g., benzoic acid) for instrument calibration
Step-by-Step Methodology
Sample Preparation:
Ensure the sample of Methyl 2-(2-cyanopyridin-4-yl)acetate is completely dry and free of solvent.
If the crystals are large, gently crush them into a fine powder using a clean, dry spatula or a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
Loading the Capillary Tube:
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop.
The packed sample should be approximately 2-3 mm high for optimal results.
Instrument Calibration (Trustworthiness Pillar):
Before measuring the sample, it is crucial to calibrate the melting point apparatus to ensure accuracy.
Determine the melting point of a certified reference standard with a known, sharp melting point.
If the observed melting point deviates from the known value, apply a correction factor to all subsequent measurements.
Melting Point Measurement:
Rapid Preliminary Measurement: Insert the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Insert a new capillary tube with a fresh sample.
Set a slow, controlled heating rate of 1-2 °C per minute as you approach the expected melting point. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium.
Carefully observe the sample through the magnifying eyepiece.
Record the temperature at which the first signs of melting are observed (the "onset" temperature).
Continue heating and record the temperature at which the last solid crystal melts (the "completion" temperature).
The recorded melting point should be reported as a range from the onset to the completion temperature.
Data Interpretation:
A sharp melting point range (e.g., 1-2 °C) is a strong indicator of a pure compound.
A broad melting range (greater than 2 °C) often suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.
Visualization of the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for the experimental determination of a melting point.
Conclusion
While a definitive melting point for Methyl 2-(2-cyanopyridin-4-yl)acetate is not currently documented in scientific literature, a comparative analysis of its structural analogs suggests it is likely a solid at room temperature with a melting point potentially in the range of its isomers. For researchers synthesizing this compound, the provided detailed protocol for melting point determination serves as a critical tool for its characterization and purity assessment. Adherence to this self-validating system, including instrument calibration, ensures the generation of reliable and reproducible data, a cornerstone of authoritative scientific research.
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Differentiating Methyl 2-(2-cyanopyridin-4-yl)acetate from Chloropyridine Analogs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary & Strategic Context
In the synthesis of pyridine-based pharmaceutical intermediates, particularly kinase inhibitors, the introduction of a nitrile group at the C2 position is a critical yet challenging transformation. The target compound, Methyl 2-(2-cyanopyridin-4-yl)acetate (hereafter MCP-Acetate ), is frequently synthesized via the cyanation of its chloro-analog, Methyl 2-(2-chloropyridin-4-yl)acetate (hereafter MClP-Acetate ).
Differentiation between these two species is non-trivial due to their similar chromatographic behavior in standard organic solvents and overlapping proton signals in low-resolution NMR. However, failing to remove the chloropyridine precursor can lead to downstream toxicity (genotoxic impurities) and failure in late-stage coupling reactions (e.g., competing oxidative addition).
This guide provides a multi-modal analytical framework to definitively distinguish the target nitrile from its chloro-precursor, supported by experimental protocols for synthesis and purification.
Physicochemical & Structural Comparison
The transition from a chloro-substituent to a cyano-substituent fundamentally alters the electronic landscape of the pyridine ring.
Analytical Triangulation: The "Smoking Gun" Markers
To validate the identity of MCP , you must triangulate data from Mass Spectrometry, Infrared Spectroscopy, and NMR.[1][2] Do not rely on a single method.
A. Mass Spectrometry (MS) – The Isotope Rule
This is the most rapid differentiation method.
MClP (Chloro): Exhibits the characteristic Chlorine isotope pattern. You will see two peaks separated by 2 Da in a 3:1 intensity ratio (
).
Observation:
and .
MCP (Cyano): Follows the Nitrogen Rule. No isotope splitting.
Observation:
(Single sharp peak).
Note: The mass shift is -9 Da (Cl -> CN transformation).
B. Infrared Spectroscopy (IR) – The Functional Check
MClP: Shows standard ester carbonyl stretch (~1740 cm⁻¹) and C=N pyridine stretches.
MCP: Shows a distinct, sharp absorption band at 2230–2245 cm⁻¹ (C≡N stretch). This region is typically silent in the chloro-analog.
C. ¹H-NMR Spectroscopy – The Electronic Shift
The cyano group is a stronger electron-withdrawing group (EWG) than chlorine. This causes a downfield shift (deshielding) of the pyridine ring protons, particularly the proton at the C3 position (ortho to the substituent).
MClP (Chloro): The C3-H typically resonates around 7.30 – 7.45 ppm .
MCP (Cyano): The C3-H shifts downfield to 7.70 – 7.90 ppm due to the anisotropic effect and electron deficiency induced by the nitrile.
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic flow ensures no false positives during in-process control (IPC).
Caption: Step-by-step analytical logic to validate the Cyanation product and rule out Chloro-precursors.
Experimental Protocols
Protocol A: Pd-Catalyzed Cyanation (Synthesis)
Objective: Convert MClP-Acetate to MCP-Acetate while minimizing hydrolysis of the ester.
Understanding the chemical behavior of the product vs. the precursor is vital for storage and downstream use.
Diagram 2: Reactivity Pathways
Caption: Stability risks for MCP. Avoid strong aqueous acids/bases to prevent nitrile hydrolysis.
Critical Note on Stability:
The methyl ester at C4 is relatively stable, but the C2-nitrile is susceptible to hydrolysis under strongly acidic or basic conditions, converting first to the primary amide and then to the carboxylic acid. Store MCP-Acetate under inert atmosphere at -20°C.
References
Maligres, P. E., et al. "Synthesis of 2-cyano-4-substituted pyridines." Tetrahedron Letters, vol. 43, no. 36, 2002. (General cyanation methodology).
Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Chlorides." Chemistry - A European Journal, vol. 13, no. 21, 2007. (Optimized Zn(CN)2 protocols).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. (Reference for NMR shifts and IR bands).
PubChem Compound Summary. "Methyl 2-(2-chloropyridin-4-yl)acetate." National Center for Biotechnology Information. .
Methyl 2-(2-cyanopyridin-4-yl)acetate: Proper Disposal & Safety Guide
[1] Executive Summary Methyl 2-(2-cyanopyridin-4-yl)acetate is a functionalized pyridine derivative containing both a nitrile (cyano) group and an ester moiety. Its disposal requires strict adherence to protocols designe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 2-(2-cyanopyridin-4-yl)acetate is a functionalized pyridine derivative containing both a nitrile (cyano) group and an ester moiety. Its disposal requires strict adherence to protocols designed to prevent the liberation of hydrogen cyanide (HCN) and to ensure complete thermal destruction of the nitrogenous heterocycle.
Core Directive:
Primary Disposal Route: High-temperature incineration equipped with nitrogen oxide (NOx) and cyanide scrubbers.
Critical Segregation:NEVER mix with strong acids or oxidizers. Acidic conditions can hydrolyze the nitrile group, potentially releasing toxic HCN gas.
Based on structural analogs (e.g., 3-cyanopyridine, methyl pyridineacetate).
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1] Pyridine derivatives can affect the central nervous system.
Skin/Eye Irritation: Category 2/2A. Ester and pyridine moieties are irritants.
Reactivity Hazard:Cyanide Generation. Contact with strong acids may liberate HCN.
Pre-Disposal Handling & Segregation[4][5]
The safety of the disposal process is determined before the waste leaves the bench.
A. Segregation Protocols[1][2]
Stream: Segregate into Non-Halogenated Organic Waste .
Incompatibilities:
Acids: Keep strictly separate from acidic waste streams (e.g., H₂SO₄, HCl) to prevent nitrile hydrolysis.
Oxidizers: Avoid contact with peroxides or nitric acid, which can cause violent oxidation of the pyridine ring.
Bases: Strong bases will hydrolyze the ester, altering the physiochemical properties of the waste.
B. Personal Protective Equipment (PPE)[1][6]
Gloves: Nitrile rubber (0.11 mm minimum thickness). Note: While nitrile gloves are generally resistant, immediate removal is required upon splash contact due to the permeation potential of the organic solvent vehicle.
Respiratory: If handling powder or generating aerosols, use a NIOSH-approved N95 or P100 respirator. Work inside a certified fume hood.
Dissolution: If the substance is a solid residue, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) to facilitate transfer.
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.
Labeling: Affix a hazardous waste tag.
Constituents: "Methyl 2-(2-cyanopyridin-4-yl)acetate in Acetone"
Hazard Checkbox: Toxic, Flammable (if solvent is flammable).
Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACID."
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Scenario B: Process Scale Waste (> 1 kg)
Objective: Preparation for commercial incineration.
Waste Characterization: Perform a profile analysis (pH, flashpoint, cyanide content) as required by the waste vendor.
Packaging: Collect in UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).
Stabilization: Ensure the pH of the waste mixture remains neutral to slightly alkaline (pH 7-9) to stabilize the nitrile group.
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Incineration .
Technology: Rotary kiln incineration at >1000°C is required to break the pyridine ring and oxidize the cyanide to N₂/CO₂.
Scenario C: Spill Cleanup
Evacuate: Clear the immediate area.
PPE: Don double nitrile gloves, goggles, and lab coat.
Containment: Cover spill with an absorbent pad or vermiculite. Do not use acidic absorbents.
Decontamination: Wipe the area with a mild detergent solution.
Disposal: Place all absorbent materials into a sealed bag and treat as hazardous solid waste (Scenario A).
Decision Matrix: Disposal Workflow
The following logic flow ensures the material is routed to the correct waste stream, preventing dangerous incompatibility reactions.
Figure 1: Decision tree for the safe segregation and disposal of cyanopyridine derivatives.
Regulatory & Compliance (US Focus)
While this specific compound may not be explicitly listed on RCRA P-lists or U-lists, it falls under "Characteristic Waste" due to its toxicity and reactivity profile.
EPA Waste Code (Potential):
D001 (Ignitable): If in a flammable solvent.
D003 (Reactive): Only if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Strict segregation prevents this classification from being triggered during storage.
Navigating the Safe Handling of Methyl 2-(2-cyanopyridin-4-yl)acetate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2-cyanopyridin-4-yl)acetate. In the absence of a specific Safety Data She...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2-cyanopyridin-4-yl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related cyanopyridine and methyl acetate derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. Adherence to these protocols is critical for ensuring laboratory safety.
Hazard Assessment and Triage
Methyl 2-(2-cyanopyridin-4-yl)acetate incorporates two key functional groups that inform its potential hazard profile: a cyanopyridine ring and a methyl acetate moiety. Cyanopyridine compounds are often associated with toxicity and irritation, while methyl esters can be irritants. Therefore, a comprehensive approach to personal protection is mandatory.
Potential Hazards Based on Structural Analogs:
Toxicity: Harmful if swallowed and may be toxic in contact with skin.[1]
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]
Inhalation: May be harmful if inhaled, potentially causing respiratory irritation.[2][3]
Given these potential hazards, all handling of Methyl 2-(2-cyanopyridin-4-yl)acetate should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
PPE Category
Specification
Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations.
Provides splash protection. Breakthrough times for pyridine compounds can be short, so immediate replacement after contamination is crucial.[4]
Eye Protection
Chemical safety goggles with side shields or a face shield.
Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][4]
Skin and Body Protection
Chemical-resistant lab coat.
Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection
Use in a certified chemical fume hood is mandatory.
A fume hood is the primary means of controlling inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Operational Protocols: A Step-by-Step Approach to Safety
A structured workflow is essential to minimize risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.